Platinum(2+);iodide
Description
General Context of Platinum(II) Coordination Compounds and Their Chemical Significance
Platinum(II) complexes are a cornerstone of modern inorganic and coordination chemistry. researchgate.net The platinum(II) ion possesses a d⁸ electron configuration, which strongly favors the formation of square planar coordination geometries. fiveable.meontosight.ai This specific spatial arrangement of ligands around the central metal ion is crucial as it influences the electronic properties, stability, and reactivity of the complex, particularly in substitution reactions. fiveable.me
The chemical significance of platinum(II) coordination compounds is vast and multifaceted. They are pivotal in:
Catalysis: Platinum(II) complexes serve as highly effective homogeneous catalysts for a variety of organic transformations. fiveable.me Their ability to cycle between different oxidation states and coordinate with organic substrates facilitates numerous reactions.
Medicinal Chemistry: The discovery of cisplatin (B142131) (cis-diamminedichloroplatinum(II)) revolutionized cancer therapy. ontosight.ai The mode of action for many platinum-based drugs involves the complex binding to DNA, which disrupts cell replication. fiveable.meontosight.ai This has spurred extensive research into designing new platinum(II) compounds with improved efficacy. ontosight.ai
Materials Science: The unique electronic and photophysical properties of platinum(II) complexes make them excellent candidates for advanced materials. They are utilized in the development of phosphorescent emitters for organic light-emitting diodes (OLEDs), chemical sensors, and conductive polymers. chemimpex.com
Fundamental Research: Platinum(II) compounds are fundamental models for understanding reaction mechanisms, such as ligand substitution and redox processes, in coordination chemistry. fiveable.me Their predictable geometry and reactivity allow for systematic studies of electronic and steric effects. fiveable.me
Distinctive Characteristics of Iodide Ligands in Transition Metal Chemistry
Ligands are crucial in determining the properties of a transition metal complex, and the iodide ion (I⁻) possesses several distinctive characteristics. rsc.orgwikipedia.org Within the framework of Hard and Soft Acids and Bases (HSAB) theory, iodide is classified as a "soft" ligand. This means it forms strong, stable covalent bonds with "soft" metal ions like platinum(II), which are large, polarizable, and have a low positive charge. rsc.org
Key characteristics of iodide as a ligand include:
Strong σ-donor and Weak Leaving Group: Iodide is a strong σ-donor, contributing to the stability of the metal-ligand bond. mdpi.com This robustness is a key factor in the configurational stability of some organometallic complexes. mdpi.com
High Nucleophilicity: Iodide is a good nucleophile, a property that can accelerate certain steps in catalytic cycles, such as oxidative addition. rsc.org
Influence on Catalytic Cycles: The presence of iodide ligands can profoundly influence the course of transition metal-catalyzed reactions. It can accelerate most steps by, for example, increasing the nucleophilicity of the metal center, but it can also retard reactions by blocking a coordination site. rsc.org
Stabilization of Low Oxidation States: The soft nature of the iodide ligand allows it to bind strongly to metals in low oxidation states, which helps to prevent the precipitation of the metal from the catalytic cycle. rsc.org
Crystal Field Splitting: In crystal field theory, iodide is considered a weak-field ligand. This means it causes a relatively small energy splitting (Δ) of the metal's d-orbitals, which influences the electronic spectra and magnetic properties of the complex. lumenlearning.com
Research Trajectories and Contemporary Relevance of Platinum(II) Iodide Species
Platinum(II) iodide is not merely a simple binary compound but a key player and precursor in contemporary chemical research. Its stability and reactivity make it a valuable starting material for the synthesis of more complex and functional platinum-containing molecules and materials. chemimpex.com
Current research involving Platinum(II) iodide is focused on several key areas:
Homogeneous Catalysis: PtI₂ is an effective catalyst for various organic reactions. Research has demonstrated its utility in the tandem 3,3-rearrangement and Nazarov reaction of arylpropargylic esters to synthesize indanone derivatives. researchgate.net It is also used in the catalytic hydration of various alkynes. fishersci.nothermofisher.com
Materials Science: The compound serves as a precursor in the synthesis of advanced materials, including conductive polymers and nanomaterials. chemimpex.com These materials have potential applications in electronics and renewable energy sectors. chemimpex.com
Precursor for Complex Synthesis: Platinum(II) iodide is frequently used as a starting material to synthesize a wide array of platinum(II) complexes. For instance, it reacts with propan-1-amine to form cis and trans complexes and is used to prepare diiodo(2,9-dimethyl-1,10-phenanthroline)platinum(II). fishersci.nothermofisher.com This versatility allows researchers to build complex molecular architectures with tailored properties.
Fundamental Coordination Chemistry: Recent studies have explored the role of PtI₂ complexes in forming noncovalent interactions, specifically halogen bonds. Research has shown that the iodide ligand and the platinum(II) center can act as a bifurcated halogen bond acceptor, a finding that is significant for crystal engineering and the design of supramolecular assemblies. mdpi.com
Bioinorganic Chemistry: While cisplatin and its chloride- and carboxylate-containing analogues dominate the field, researchers are exploring iodide-containing platinum complexes for potential therapeutic applications. ontosight.aiukrbiochemjournal.org Studies on novel Pt(II) iodide complexes with thiourea (B124793) derivatives, for example, have shown they can act as effective cytostatics. ukrbiochemjournal.org
The ongoing investigation into Platinum(II) iodide and its derivatives continues to expand the boundaries of catalysis, materials science, and medicinal chemistry, underscoring its enduring relevance in the field of advanced inorganic systems.
Properties of Platinum(II) Iodide
| Property | Value | Reference(s) |
| Chemical Formula | PtI₂ | wikipedia.orgscbt.com |
| Molecular Weight | 448.89 g/mol | chemimpex.comscbt.comnih.gov |
| Appearance | Black or grey-black crystalline powder/solid | chemimpex.comnih.govwebelements.com |
| Melting Point | 360 °C (decomposes) | chemimpex.comwikipedia.orgsigmaaldrich.com |
| Density | 6.403 g/cm³ | wikipedia.orgsigmaaldrich.comamericanelements.com |
| Oxidation State of Pt | +2 | webelements.com |
| Solubility | Insoluble in water, ethanol, acetone (B3395972), ether. Soluble in ethylamine (B1201723) and hydrogen iodide. | wikipedia.org |
| CAS Number | 7790-39-8 | chemimpex.comwikipedia.orgsigmaaldrich.com |
Properties
Molecular Formula |
IPt+ |
|---|---|
Molecular Weight |
321.99 g/mol |
IUPAC Name |
platinum(2+);iodide |
InChI |
InChI=1S/HI.Pt/h1H;/q;+2/p-1 |
InChI Key |
YEXTUMYGOMTYCN-UHFFFAOYSA-M |
Canonical SMILES |
[I-].[Pt+2] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Platinum Ii Iodide Systems
Direct Synthesis Routes to Binary Platinum(II) Iodide
Platinum(II) iodide (PtI₂), a binary inorganic compound, exists as black crystals and is a key precursor in platinum chemistry. wikipedia.org It is insoluble in water, acetone (B3395972), ethanol, and ether. wikipedia.org
One common laboratory-scale synthesis involves the reaction of potassium tetrachloroplatinate(II) with potassium iodide. This method relies on the precipitation of the insoluble platinum(II) iodide from an aqueous solution. wikipedia.org
Reaction: PtCl₂ + 2KI → PtI₂ + 2KCl wikipedia.org
Another route to binary platinum(II) iodide is through the treatment of aqueous potassium tetrachloroplatinate(II) ([PtCl₄]²⁻) with multiple equivalents of potassium iodide (KI). This initially forms the tetraiodoplatinate(II) ion, [PtI₄]²⁻. Subsequent reactions can then lead to the desired PtI₂. nih.gov The synthesis of cis-[Pt(NH₃)₂I₂] from K₂PtI₄ and ammonia (B1221849) in water is an example of a reaction that proceeds via the formation of the tetraiodoplatinate intermediate. cdnsciencepub.com
Platinum(II) iodide can also be prepared through a biphasic solvent system. In this method, a metal precursor like a tetrachloridoplatinate salt is dissolved in an oxygen-free aqueous layer, which is then carefully layered over an oxygen-free dichloromethane (B109758) solution containing the desired organic ligands. The product crystallizes at the phase boundary over time. researchgate.net
Preparation of Halido Platinum(II) Iodide Complexes
Halido platinum(II) iodide complexes, which contain iodide alongside other halide or pseudohalide ligands, are synthesized through various methods, primarily involving ligand substitution or cocrystallization.
Ligand Substitution Pathways and Kinetics
Ligand substitution reactions are fundamental to the synthesis of mixed-halide platinum(II) complexes. These reactions are typically associative, proceeding through a five-coordinate trigonal-bipyramidal intermediate. nih.gov The stereochemistry of the final product is heavily influenced by the trans effect of the ligands present in the complex. nih.gov The trans effect describes the ability of a ligand to direct an incoming ligand to the position opposite to it. For instance, the iodide ion has a significantly higher trans effect than the chloride ion, a property that is exploited in the synthesis of specific isomers. nih.gov
The kinetics of these substitution reactions have been studied in detail. For example, the fast substitution of chloride by iodide in trans-PtCl(SiPh₃)(PMe₂Ph)₂ was investigated using stopped-flow spectrophotometry. acs.org The reaction proceeds through both a direct substitution pathway and a solvent-assisted pathway, with the rate constants for the forward and reverse reactions being determined. acs.org The study revealed that the solvento complex, trans-[Pt(SiPh₃)(MeCN)(PMe₂Ph)₂]⁺, reacts with iodide approximately 1000 times faster than the parent chloride complex. acs.org
The influence of the ligand trans to the leaving group is significant. A comparative study of trans-[PtI₃(PPh₃)]⁻ and trans-[PtI₃(SbPh₃)]⁻ showed that the triphenylstibine (SbPh₃) ligand has a much larger trans effect than triphenylphosphine (B44618) (PPh₃), causing the stibine (B1205547) complex to react about 16 times faster. rsc.org The activation parameters for these reactions are characteristic of an associative mechanism. rsc.org
The presence of other molecules, such as DNA, can influence the rate of ligand substitution. Studies have shown that DNA can inhibit the substitution of ligands in platinum(II) terpyridine complexes by iodide, primarily through electrostatic interactions that keep the iodide nucleophile away from the dicationic platinum complex which concentrates near the DNA helix. nih.gov
Table 1: Kinetic Data for Ligand Substitution in Platinum(II) Complexes
| Reacting Complex | Nucleophile | Rate Constant (k) | Conditions | Reference |
| trans-PtCl(SiPh₃)(PMe₂Ph)₂ | I⁻ | 14300 ± 1100 M⁻¹s⁻¹ (forward) | Acetonitrile (B52724), 25°C | acs.org |
| trans-PtCl(SiPh₃)(PMe₂Ph)₂ | Cl⁻ | 81000 ± 11000 M⁻¹s⁻¹ (reverse) | Acetonitrile, 25°C | acs.org |
| [Pt(terpy)(py)]²⁺ | I⁻ | Second-order rate constants decrease with increasing DNA concentration. | pH 7, 25°C | nih.gov |
| trans-[PtI₃(SbPh₃)]⁻ | Pyridine (B92270) | Reacts ~16 times faster than the PPh₃ analogue. | Acetonitrile | rsc.org |
Cocrystallization and Supramolecular Adduct Formation
Cocrystallization is a powerful technique for creating new solid-state materials with unique properties. Platinum(II) iodide complexes can form supramolecular adducts with various molecules through non-covalent interactions like hydrogen and halogen bonds.
For example, the cocrystallization of trans-[PtI₂(NCR)₂] (where R = NMe₂, NEt₂, Ph, o-ClC₆H₄) with iodine (I₂) or iodoform (B1672029) (CHI₃) has been shown to produce crystalline adducts such as 1∙4I₂, 2∙2CHI₃, 3∙2CHI₃, and 4∙4I₂. researchgate.netmdpi.com X-ray diffraction studies of these adducts have identified not only predictable hydrogen and halogen bonds but also unusual bifurcated I–I⋯(I–Pt) and C–I⋯(I–Pt) metal-involving halogen bonds. researchgate.netmdpi.com In these interactions, the platinum center and the iodide ligands act as simultaneous halogen bond acceptors. researchgate.netmdpi.com
The formation of these adducts can be influenced by the solvent system used for crystallization. For instance, single crystals of 1·4I₂ and 4·4I₂ were obtained by the slow evaporation of dichloromethane solutions. mdpi.com Similarly, cocrystallization of trans-[PtI₂(NCN(CH₂)₅)₂] with iodoform from a dichloromethane/ethyl acetate (B1210297) mixture yielded the adduct trans-[PtI₂(NCN(CH₂)₅)₂]·2CHI₃. scispace.com
Synthesis of Organoplatinum(II) Iodide Complexes
Organoplatinum(II) iodide complexes contain at least one platinum-carbon bond and are significant in areas such as catalysis and materials science. Their synthesis often involves oxidative addition reactions or the modification of existing organoplatinum frameworks.
Oxidative Addition Reactions to Platinum(II) Centers
Oxidative addition is a key reaction for the formation of organoplatinum(II) complexes. This process typically involves the reaction of a Pt(0) precursor with an organic halide. For instance, alkyl and aryl platinum(II) complexes can be prepared by the oxidative addition of an alkyl or aryl halide to a Pt(0) complex like tetrakis(triphenylphosphine)platinum(0) (B82886) [Pt(PPh₃)₄]. wikipedia.org
The oxidative addition of iodobenzene (B50100) to bis-cyclometalated Pt(II) precursors, cis-[Pt(C^N)₂], can be induced by visible light irradiation in acetonitrile to yield [PtI(Ph)(C^N)₂]. researchgate.net Similarly, the reaction of 8-bromo-2',3',5'-tri-O-acetyladenosine with Pt(PPh₃)₄ proceeds via C8-Br oxidative addition to form a Pt(II) complex. nih.gov
Oxidative addition can also occur at a Pt(II) center, leading to a Pt(IV) species. The reaction of dimethylplatinum(II) complexes, such as [PtMe₂(bpy)], with iodine results in the trans oxidative addition to form trans-[PtI₂Me₂(bpy)], which then slowly isomerizes to the cis-isomer. researchgate.net Low-temperature NMR studies have provided evidence for an intermediate charge-transfer complex, [PtMe₂(I₂)(bipy)], in this reaction. researchgate.net The intermolecular oxidative addition of phenyl iodide to (IMes)PtMe₂(SMe₂) has also been reported, producing a proposed Pt(IV)-phenyl intermediate. chemrxiv.org
Table 2: Examples of Oxidative Addition Reactions
| Platinum Precursor | Reagent | Product Type | Conditions | Reference |
| Pt(PPh₃)₄ | 8-bromo-2',3',5'-tri-O-acetyladenosine | Organoplatinum(II) iodide | - | nih.gov |
| cis-[Pt(C^N)₂] | Iodobenzene | Organoplatinum(IV) iodide | Visible light, MeCN | researchgate.net |
| [PtMe₂(bpy)] | I₂ | Platinum(IV) diiodide | Dichloromethane or acetone | researchgate.net |
| (IMes)PtMe₂(SMe₂) | Phenyl Iodide | Pt(IV)-phenyl intermediate | 60 °C | chemrxiv.org |
Derivatization and Ligand Exchange in Organoplatinum(II) Frameworks
Existing organoplatinum(II) iodide complexes can be modified through ligand exchange reactions to generate new complexes with tailored properties. These reactions are governed by the same principles of associative ligand substitution and the trans effect as discussed for halido complexes.
For example, the ionic complexes [Pt(diphos)(PEt₃)R]Cl can undergo metathetical reactions with sodium iodide to replace the chloride ligand with iodide. rsc.org These complexes can also undergo cleavage of the Pt-C bond upon reaction with iodine. rsc.org
The synthesis of mixed-amine platinum(II) compounds often involves the use of iodo-bridged dimers, [Pt(L)I₂]₂, as starting materials. cdnsciencepub.com These dimers can be cleaved by various amines (L') to produce cis-[Pt(L)(L')I₂]. The iodide ligands can then be removed by precipitation with a silver salt, allowing for the introduction of other ligands. cdnsciencepub.com
The presence of DNA can also affect ligand substitution in organoplatinum complexes. In the case of Pt(4'-R'terpy)(2-Rpy)₂, DNA inhibits the substitution of pyridine or 2-methylpyridine (B31789) by iodide. nih.gov This is attributed to the electrostatic repulsion of the iodide ion from the DNA, while the cationic platinum complex associates with the DNA backbone. nih.gov
Furthermore, electrophilic fluorination of diphosphine Pt(II) aryl iodo complexes with XeF₂ can lead to a fluoride-for-iodide exchange, forming Pt(II) aryl fluoro complexes, particularly when the aryl ligand has ortho-fluoro substituents. acs.org This suggests a competitive attack of the fluorinating agent at both the platinum center and the coordinated iodide ligand. acs.org
Non-Conventional and High-Efficiency Synthetic Approaches
The synthesis of platinum(II) iodide and its complexes is crucial for their application in catalysis and materials science. chemimpex.com Researchers have developed several non-conventional and high-efficiency methods to improve yields, versatility, and in some cases, to overcome the limitations of traditional synthetic routes.
High-yield syntheses have been reported for various platinum(II) iodide complexes. For example, the synthesis of trans-[PtI₂(NCNEt₂)₂] was achieved with a 77.9% yield. mdpi.com Another high-efficiency synthesis reported is that of diiodo(benzyldi(2-pyridyl)amine)platinum(II), which was produced in an 82% yield. rsc.org This reaction involved stirring a solution of K₂PtCl₄ and KI before adding the solid benzyldi(2-pyridyl)amine ligand. rsc.org
Thermal isomerization has also been employed as a high-efficiency synthetic route. For the synthesis of trans-dichloridobis(1-methyl-4-nitropyrazole)platinum(II), a standard procedure resulted in an unsatisfactory yield of 10%. nih.gov However, a highly efficient alternative was found through the thermal isomerization of its cis congener, which boosted the yield to 90%. nih.gov
The following table summarizes the findings of these high-efficiency synthetic approaches.
| Compound | Synthetic Method | Yield (%) | Precursors |
| trans-[PtI₂(NCNEt₂)₂] | Reaction of K₂PtCl₄ with KI and N,N-diethylcyanamide, followed by column chromatography. mdpi.com | 77.9 | K₂PtCl₄, KI, N,N-diethylcyanamide |
| diiodo(benzyldi(2-pyridyl)amine)platinum(II) | Reaction of K₂PtCl₄ and KI with benzyldi(2-pyridyl)amine. rsc.org | 82 | K₂PtCl₄, KI, benzyldi(2-pyridyl)amine |
| trans-dichloridobis(1-methyl-4-nitropyrazole)platinum(II) | Thermal isomerization of the cis isomer. nih.gov | 90 | cis-dichloridobis(1-methyl-4-nitropyrazole)platinum(II) |
| [Pt(dpa-H)₂] based homoleptic complexes | Derivatization after coordination of dpa to the platinum center. rsc.org | Higher overall yields compared to conventional route. rsc.org | [Pt(dpa-H)₂], benzyl (B1604629) bromides |
Crystal Growth Techniques for Crystalline Platinum(II) Iodide Compounds
The generation of high-quality single crystals of platinum(II) iodide compounds is essential for definitive structural characterization via techniques like X-ray diffraction and for studying their intrinsic physical properties. mpg.deresearchgate.net Various techniques have been successfully employed to grow crystalline forms of platinum(II) iodide and its derivatives.
A common and straightforward method for obtaining single crystals of platinum(II) iodide adducts is slow evaporation . mdpi.com This technique has been used to grow single crystals of cocrystals formed between trans-[PtI₂(NCR)₂] complexes (where R = NMe₂ or 2-ClC₆H₄) and iodine (I₂). mdpi.com In this process, the platinum complex and a molar excess of iodine are dissolved in a suitable solvent, such as dichloromethane. The solution is then left in a loosely covered vial, protected from light, allowing the solvent to evaporate slowly over several days, which facilitates the formation of diffraction-quality crystals. mdpi.com
Recrystallization is another key technique that can lead to the formation of different crystalline forms, or polymorphs. A substituted fluorinated diiodoplatinum diimine complex, PtI₂(5,5'-bis(HCF₂CH₂OCH₂)-2,2'-bpy), was found to form two distinct polymorphs, denoted as α and β forms, upon recrystallization. researchgate.net The α form was identified as a square planar polyfluorinated PtI₂-containing complex. researchgate.net The major difference between these polymorphs lies in the solid-state packing of their crystalline structures. researchgate.net
The Bridgman method is a well-established crystal growth technique from the melt that has been noted for its applicability to iodide-containing crystals, such as thallium-doped cesium iodide, where platinum crucibles can be used to contain the raw materials. google.com While not directly reported for pure platinum(II) iodide, its use with related metal halides in platinum containers suggests its potential applicability.
For other related transition metal compounds, Chemical Vapor Transport (CVT) has been utilized. mdpi.comnih.gov This method involves using a transport agent, often iodine itself, to carry metal atoms from a higher temperature zone to a lower temperature zone, where crystal growth occurs. mdpi.com This technique has been successfully used to grow free-standing PbI₂ crystals and has been combined with magnetron sputtering to produce single-crystal PtS₂. mdpi.comnih.gov
The table below outlines the parameters for the crystal growth techniques applied to platinum(II) iodide compounds.
| Compound/Adduct | Crystal Growth Technique | Solvent | Conditions | Outcome |
| trans-[PtI₂(NCNMe₂)₂]·4I₂ | Slow Evaporation mdpi.com | Dichloromethane | Room temperature, slow evaporation over several days, protected from light. mdpi.com | Single crystals suitable for X-ray diffraction. mdpi.com |
| trans-[PtI₂(2-ClC₆H₄CN)₂]·4I₂ | Slow Evaporation mdpi.com | Dichloromethane | Room temperature, slow evaporation over several days, protected from light. mdpi.com | Single crystals suitable for X-ray diffraction. mdpi.com |
| PtI₂(5,5'-bis(HCF₂CH₂OCH₂)-2,2'-bpy) | Recrystallization researchgate.net | Not specified | Not specified | Formation of two different polymorphs (α and β). researchgate.net |
| [Pt(Imt)₄]I₂·DMSO·H₂O | Synthesis followed by crystallization | Not specified | The product precipitates from the reaction mixture. researchgate.net | Crystals suitable for X-ray diffraction analysis. researchgate.net |
Structural Elucidation and Advanced Spectroscopic Characterization
Single-Crystal X-ray Diffraction (SC-XRD) Studies
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional structure of crystalline solids. For Platinum(II) iodide and its derivatives, SC-XRD studies have been instrumental in elucidating the coordination environment of the platinum center, the precise measurements of bond lengths and angles, and the arrangement of molecules within the crystal lattice.
The coordination geometry of the platinum(II) ion in its iodide complexes is predominantly square planar. nih.govmdpi.com This is a characteristic feature for d⁸ metal ions like Pt(II). In complexes such as tetra(2-imidazolidinethione-S)platinum(II) iodide, the platinum atom is situated in an essentially square-planar environment, defined by the coordinating sulfur atoms of the four imidazolidinethione ligands. nih.govmdpi.com
The Pt-I bond lengths in various platinum(II) iodide complexes have been determined with high precision. For instance, in a platinum(II) complex featuring an N-heterocyclic carbene and a dithiocarbamate (B8719985) ligand, the Pt-I bond length was measured to be 2.6270(6) Å. ontosight.ai In dinuclear platinum(II) complexes with bridging iodide ligands, a distinction is observed between the terminal and bridging Pt-I bonds. The bridging Pt-I bonds are typically longer than the terminal ones, although this difference diminishes with heavier halogens. For iodo-complexes, the difference in bond length can be as small as 0.017 Å to 0.030 Å. colab.ws In the case of bis[1,2-bis(diphenylphosphino)ethane]platinum(II) iodide, the iodide ions are not directly bonded to the platinum center, with a Pt···I distance of 5.0434(4) Å, but rather act as counter-ions. unesp.br
The bond angles around the platinum center in square planar complexes deviate slightly from the ideal 90° due to steric and electronic effects of the ligands. For example, in the aforementioned N-heterocyclic carbene complex, the C-Pt-I bond angle is 90.1(2)°. ontosight.ai
Table 1: Selected Bond Lengths and Angles in Platinum(II) Iodide Complexes
| Compound/Complex Fragment | Bond | Length (Å) | Bond Angle | Angle (°) | Source(s) |
|---|---|---|---|---|---|
| [(NHC)PtI(dithiocarbamate)] | Pt-I | 2.6270(6) | C-Pt-I | 90.1(2) | ontosight.ai |
| trans-Pt₂(μ-I)₂I₂(CO)₂ (β-polymorph) | Pt-I (terminal) | 2.593(2) | I(terminal)-Pt-I(bridging) | 90.98(6) | colab.ws |
| trans-Pt₂(μ-I)₂I₂(CO)₂ (β-polymorph) | Pt-I (bridging) | 2.610(2) | Pt-I(bridging)-Pt | 83.50(4) | colab.ws |
| [Pt(Imt)₄]I₂ | Pt-S | - | S-Pt-S | - | nih.govmdpi.com |
| [Pt(dppe)₂]I₂ | Pt···I | 5.0434(4) | - | - | unesp.br |
Note: NHC = N-heterocyclic carbene, Imt = 2-imidazolidinethione, dppe = 1,2-bis(diphenylphosphino)ethane. Data for [Pt(Imt)₄]I₂ indicates a square planar PtS₄ core with iodide counter-ions.
The solid-state structure of Platinum(II) iodide and its complexes is significantly influenced by a variety of intermolecular interactions. These non-covalent forces, including halogen bonds and hydrogen bonds, dictate the packing of molecules in the crystal lattice.
In the crystal structure of bis[1,2-bis(diphenylphosphino)ethane]platinum(II) iodide bis(deuteriochloroform) solvate, the iodide ions are involved in hydrogen bonding with the deuterium (B1214612) atoms of the solvent molecules (I···D-C). unesp.br In co-crystals of trans-[PtI₂(NCR)₂] with iodine (I₂) or iodoform (B1672029) (CHI₃), intricate networks of intermolecular interactions are observed. rsc.orgmdpi.com These include predictable C-H···I hydrogen bonds and I-I···I or C-I···I halogen bonds. rsc.org
A particularly interesting feature is the presence of bifurcated I-I···(I-Pt) and C-I···(I-Pt) metal-involving halogen bonds. rsc.orgmdpi.comukrbiochemjournal.org In these interactions, both the platinum center and the iodide ligands act as simultaneous halogen bond acceptors towards the σ-holes of iodine atoms in I₂ or CHI₃. rsc.orgmdpi.comukrbiochemjournal.org These interactions, confirmed by density functional theory (DFT) calculations, play a crucial role in the crystal packing. rsc.orgmdpi.comukrbiochemjournal.org The R–I···Pt distances in these bifurcated bonds range from 3.4414(6) Å to 3.7362(6) Å. rsc.org
The packing of molecules can also be influenced by π-π stacking interactions between aromatic rings of the ligands, as well as metallophilic Pt···Pt interactions, especially in complexes with planar ligands. diva-portal.org The nature of the ancillary ligands can significantly direct these supramolecular assemblies. diva-portal.org
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a known phenomenon in platinum(II) complexes. aip.org Different polymorphs can exhibit distinct physical properties, such as color and luminescence. While specific studies detailing the polymorphism of pure, binary Platinum(II) iodide (PtI₂) are not extensively reported in the provided context, the general behavior of Pt(II) complexes suggests that it is a plausible characteristic. PtI₂ is known to form black crystals. rsc.org
Studies on other Pt(II) complexes, for example [Pt(fdpb)Cl], have identified different polymorphs (yellow, red, and green forms) that can be interconverted through mechanical grinding or heating. These changes are associated with alterations in the intermolecular interactions, such as Pt···Pt distances, within the crystal packing. aip.org The existence of different solid-state structural motifs, such as the α and β polymorphs of dinuclear iodo-complexes like trans-Pt₂(μ-I)₂I₂(CO)₂, further underscores the structural diversity possible for platinum iodide compounds. colab.ws
Analysis of Intermolecular Interactions and Crystal Packing
Advanced Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the bonding and structure of molecules. For Platinum(II) iodide, these methods provide valuable information on ligand vibrations and the characteristic metal-ligand modes.
The vibrational spectra of platinum(II) iodide complexes display bands corresponding to both the internal vibrations of the ligands and the vibrations involving the platinum-iodide bond. Far-infrared (far-IR) and Raman spectroscopy are particularly crucial for identifying the low-frequency Pt-I stretching and bending modes.
In platinum(IV) complexes with iodide ligands, Pt-I stretching vibrations are typically observed in the far-IR region. For a facial PtI₃N₃ coordination geometry, three bands for Pt-I stretching vibrations were identified in the region of 250–310 cm⁻¹. nih.gov In mixed-valence iodide-bridged linear-chain complexes of platinum, resonance Raman spectra show strong progressions in the symmetric X–Pt(IV)–X stretching mode (ν₁), which appears around 120–123 cm⁻¹. rsc.org For K₂[PtI₆], Raman peaks corresponding to symmetric Pt-I stretching modes (ν₂ and ν₁) are found at approximately 129 cm⁻¹ and 148 cm⁻¹, respectively. researchgate.net
The distinction between cis and trans isomers of platinum(II) complexes can often be made based on the number of IR-active metal-halogen stretching modes. For square planar PtX₂L₂ complexes, the trans isomer (D₂h symmetry) is expected to show one IR-active Pt-X stretching vibration (B₂u or B₃u), while the cis isomer (C₂v symmetry) should exhibit two (A₁ and B₁). mdpi.com This principle is applicable to iodide complexes and aids in structural assignment.
Table 2: Characteristic Vibrational Frequencies for Platinum Iodide Species
| Complex/Species | Vibrational Mode | Frequency (cm⁻¹) | Spectroscopic Method | Source(s) |
|---|---|---|---|---|
| fac-[PtI₃(taci)]⁺ | ν(Pt-I) | 250 - 310 | IR | nih.gov |
| [Pt(en)₂][Pt(en)₂I₂][ClO₄]₄ | ν₁(I-Pt(IV)-I) symmetric stretch | ~120-123 | Resonance Raman | rsc.org |
| K₂[PtI₆] | ν₂(Eg) symmetric Pt-I stretch | 129 | Raman | researchgate.net |
| K₂[PtI₆] | ν₁(A₁g) symmetric Pt-I stretch | 148 | Raman | researchgate.net |
Note: taci = 1,3,5-triamino-1,3,5-trideoxy-cis-inositol, en = 1,2-diaminoethane.
Resonance Raman spectroscopy has proven particularly useful in studying the electronic structure of mixed-valence platinum iodide complexes. By tuning the excitation wavelength to be in resonance with an electronic transition (specifically the intervalence band), the intensity of certain vibrational modes, particularly the symmetric Pt-I stretch, can be greatly enhanced. rsc.org The resulting progression of overtones provides information about the geometry of the excited state and the nature of the electronic transition. rsc.org
Furthermore, photoelectron spectroscopy studies on species like PtI₂⁻ have revealed details about the electronic structure, identifying multiple direct detachment channels that correspond to the formation of the neutral PtI₂ molecule in different electronic states. aip.org While not a vibrational technique in the traditional sense, it complements the understanding of the electronic perturbations that influence bonding and vibrational spectra.
Identification of Ligand Vibrations and Metal-Ligand Modes
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the structure of platinum(II) iodide complexes in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity of atoms, the geometry of the molecule, and dynamic processes such as isomerism and ligand exchange.
Multi-Nuclear NMR for Solution-State Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹⁵Pt)
A multi-nuclear NMR approach, utilizing ¹H, ¹³C, and ¹⁹⁵Pt nuclei, offers a comprehensive picture of the structure of platinum(II) iodide complexes in solution.
¹H NMR: Proton NMR is fundamental for characterizing the organic ligands attached to the platinum center. Chemical shifts and coupling constants of protons in the ligands can be significantly affected by coordination to the platinum atom. For instance, in platinum(II) iodide complexes with N-heterocyclic carbene ligands derived from adenosine, the chemical shifts of the NH and NH₂ protons show notable changes upon metalation. unl.pt Similarly, for platinum(II) complexes with 1-methylnitropyrazoles, distinct signals for the N-CH₃ and aromatic protons are observed, which differ between cis and trans isomers. mdpi.com
¹³C NMR: Carbon-13 NMR provides information about the carbon backbone of the organic ligands. The chemical shifts of carbon atoms directly bonded to or near the platinum center are influenced by the metal. In studies of platinum(II) iodide complexes with N,N-diethylcyanamide, the carbon of the cyano group (C≡N) and the carbons of the ethyl groups are clearly identified. mdpi.com For platinum(II) complexes with N-heterocyclic carbenes, the carbenic carbon signal is a key diagnostic peak. unl.pt
¹⁹⁵Pt NMR: Platinum-195 is a spin ½ nucleus with a natural abundance of approximately 33.8%, making it highly suitable for NMR studies. nih.gov The chemical shift of ¹⁹⁵Pt is extremely sensitive to the coordination environment, including the nature of the ligands, the coordination number, and the geometry of the complex. The replacement of chloride ligands with iodide ligands in platinum(II) complexes causes a characteristic upfield shift in the ¹⁹⁵Pt NMR spectrum. scielo.br This sensitivity allows for the clear distinction between different platinum species in solution. For example, ¹⁹⁵Pt NMR has been used to identify and characterize various platinum(II) iodide complexes, with chemical shifts reported for different ligand systems. mdpi.comresearchgate.netscispace.comacs.org
| Complex | Nucleus | Solvent | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|---|
| trans-[PtI₂(NCNEt₂)₂] | ¹⁹⁵Pt | acetone-d₆ | -3652.11 | researchgate.net |
| trans-[PtI₂(NCN(CH₂)₅)₂] | ¹⁹⁵Pt | acetone-d₆ | -3671.02 | scispace.com |
| [Pt(benzyl-ethylenediamine)I₂] | ¹⁹⁵Pt | DMSO-d₆ | -3313 | scielo.br |
| cis-[Pt(ethyl(n-butyl)oxime)₂I₂] | ¹⁹⁵Pt | D₂O | -882 | acs.org |
| trans-[Pt(diacetyldioxime)₂I₂] | ¹⁹⁵Pt | DMF-d₇ | -1800 | acs.org |
Dynamic NMR for Exchange Processes and Isomerization
Dynamic NMR (DNMR) techniques are employed to study molecular processes that occur on the NMR timescale, such as ligand exchange and isomerization. iastate.edu For platinum(II) iodide complexes, DNMR can provide insights into the mechanisms and energetics of these dynamic events.
For instance, the isomerization of cis and trans isomers of platinum(II) complexes can be monitored by NMR spectroscopy. Studies on dichloridobis(1-methyl-4-nitropyrazole)platinum(II) have shown that isomerization occurs in solution, with the rate being dependent on the polarity of the solvent. mdpi.com While specific DNMR studies on PtI₂ are not extensively detailed in the provided results, the principles apply. Variable temperature NMR experiments can be used to observe the coalescence of signals as the rate of exchange between different chemical environments increases, allowing for the determination of activation barriers for these processes. gla.ac.uk The exchange of ligands, such as pyridine (B92270) and bipyridine in trimethylplatinum(IV) iodide complexes, has been studied in detail using ¹H NMR, demonstrating the formation of multiple species in solution. researchgate.net Such studies are crucial for understanding the stability and reactivity of these complexes in different environments.
X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS)
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information about the local geometric and electronic structure of the absorbing atom. It is particularly valuable for studying materials that are not amenable to single-crystal X-ray diffraction, such as amorphous solids, solutions, and species adsorbed on surfaces. XAS is divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).
Bond Distances and Coordination Numbers in Non-Crystalline States
The EXAFS region contains oscillatory structures that arise from the scattering of the outgoing photoelectron by neighboring atoms. Analysis of the EXAFS data can yield precise information about the types of neighboring atoms, their distances from the absorbing atom (bond lengths), and their coordination numbers. This is particularly useful for characterizing the structure of platinum(II) iodide in non-crystalline states.
EXAFS studies can determine the Pt-I bond lengths and coordination numbers in various platinum iodide complexes and materials. For instance, EXAFS has been used to study the structure of platinum iodide complexes in solution and to follow the changes in the coordination sphere during a reaction. researchgate.netdiva-portal.org The technique has also been applied to characterize the structure of platinum nanoparticles, where the analysis of coordination numbers can provide information about particle size. aps.org In a study comparing the crystal structure and EXAFS data for a platinum(II) dialkynyl bridged binuclear complex, EXAFS provided bond length information in the solid state that was comparable to single-crystal X-ray diffraction. researchgate.net
| System | Technique | Interaction | Bond Distance (Å) | Reference |
|---|---|---|---|---|
| [Pt-Tl complexes] | EXAFS | Pt-Tl | 2.598-2.638 | diva-portal.org |
Photoelectron Spectroscopy (PES) for Electronic Structure and Bonding Analysis
Photoelectron Spectroscopy (PES) is a technique that measures the kinetic energies of electrons ejected from a sample when it is irradiated with high-energy photons. This provides direct information about the electronic structure and bonding within a molecule.
In the context of platinum(II) iodide, PES studies on the gas-phase anion, PtI₂⁻, have been conducted to understand the electronic structure of both the anion and its corresponding neutral molecule. aip.orgresearchgate.net By irradiating PtI₂⁻ with a laser, electrons are detached, and their binding energies are measured. The resulting photoelectron spectrum shows several distinct peaks, which correspond to transitions from the ground state of the anion to the ground and various excited electronic states of the neutral PtI₂ molecule. aip.orgaip.org
These studies have determined the electron affinity of PtI₂ to be approximately 3.4 ± 0.1 eV. aip.org The spectra reveal multiple low-lying neutral states, and by analyzing the photoelectron angular distributions, these states can be tentatively assigned. aip.org The electronic structure is complex, with contributions from both the platinum d-orbitals and the iodine p-orbitals. Such gas-phase studies provide fundamental data on the intrinsic electronic properties of the PtI₂ molecule, free from solvent or solid-state effects. researchgate.netacs.org
| Species | Property | Value (eV) | Reference |
|---|---|---|---|
| PtI₂ | Electron Affinity | 3.4 ± 0.1 | aip.org |
| PtI₂⁻ | Vertical Detachment Energy | 3.5 ± 0.1 | aip.org |
| PtI₂⁻ | Adiabatic Detachment Energy | 3.54 | researchgate.net |
| PtI₂⁻ | Vertical Detachment Energy | 3.63 | researchgate.net |
Theoretical and Computational Chemistry of Platinum Ii Iodide Systems
Electronic Structure Investigations
The electronic structure of platinum(II) iodide systems is a cornerstone for comprehending their chemical properties. Various theoretical models are employed to dissect the nature of the metal-ligand and intermolecular interactions.
Application of Molecular Orbital Theory and Ligand Field Theory
LFT, a more refined model based on MO theory, focuses on the effects of the ligands on the d-orbitals of the central metal ion. For square-planar platinum(II) complexes, LFT helps in assigning the energy levels of the d-orbitals. osti.govrsc.orgacs.org The relative energies of these orbitals are crucial for explaining the electronic spectra and magnetic properties of the complexes. In some octahedral platinum complexes, an "inverted ligand field" has been proposed, where the energy of the metal d-orbitals is lower than certain ligand-based orbitals, challenging the traditional assignment of the Pt(IV) oxidation state and suggesting a greater degree of covalency and ligand-centered character in the frontier orbitals. cnr.it
A QM/MM (Quantum Mechanics/Molecular Mechanics) based study on platinum dihalides, including platinum(II) iodide, supports the concept of sd-hybridization, with negligible involvement of p-orbitals from the platinum atom. scirp.org This study also highlighted the nephelauxetic effect, demonstrating an increase in covalent character in the order PtI₂ > PtBr₂ > PtCl₂ > PtF₂. scirp.org
Density Functional Theory (DFT) for Ground State Properties and Stability
Density Functional Theory (DFT) has become a powerful and widely used tool for investigating the ground state properties of platinum(II) iodide systems. DFT calculations are instrumental in determining molecular geometries, vibrational frequencies, and the relative stabilities of different isomers and conformations. acs.org For example, DFT calculations have been successfully employed to optimize the geometries of platinum(II) iodide complexes and their adducts, showing good agreement with experimental data from X-ray crystallography. mdpi.comresearchgate.netnih.govmdpi.com
DFT is also crucial for studying noncovalent interactions, such as halogen bonding, which play a significant role in the supramolecular chemistry of platinum(II) iodide. mdpi.comresearchgate.netnih.govmdpi.comscispace.com By calculating properties like electrostatic potential (ESP) surfaces and electron density, researchers can identify and characterize these interactions. mdpi.comscispace.com For instance, in cocrystals of trans-[PtI₂(NCR)₂] with iodoform (B1672029) or iodine, DFT calculations confirmed the existence of bifurcated C–I⋯(I–Pt) and I–I⋯(I–Pt) halogen bonds. researchgate.netnih.govmdpi.com These studies revealed that both the platinum center and the iodide ligands can act as halogen bond acceptors. researchgate.netnih.govmdpi.com
Furthermore, Time-Dependent DFT (TD-DFT) is used to investigate the electronic absorption spectra of these complexes, helping to assign the nature of electronic transitions, such as metal-to-ligand charge transfer (MLCT) and ligand-based π → π* transitions. researchgate.net
Ab Initio and Post-Hartree-Fock Calculations for High Accuracy
For achieving very high accuracy in the description of electronic structure, particularly for systems where electron correlation is critical, ab initio and post-Hartree-Fock methods are employed. numberanalytics.comornl.gov These methods, while computationally more demanding than DFT, provide a more rigorous treatment of electron correlation. numberanalytics.com
Methods like Møller-Plesset perturbation theory (MP2, MP3, MP4) and Coupled Cluster (CC) theory (e.g., CCSD(T)) are used to obtain highly accurate interaction energies and to study phenomena like metallophilic interactions. researchgate.net For example, ab initio calculations have been used to study the interaction between platinum clusters and water molecules or ions like iodide, providing the basis for developing accurate potential energy surfaces for molecular dynamics simulations. icmp.lviv.ua While not as commonly applied to large platinum(II) iodide systems due to computational cost, these methods are invaluable for benchmarking DFT results and for studying smaller, model systems to gain fundamental insights. dergipark.org.tracs.org
Computational Modeling of Intermolecular Interactions (e.g., Halogen Bonding)
Computational modeling is a vital tool for understanding the nature and strength of intermolecular interactions in platinum(II) iodide systems. Halogen bonding, a directional noncovalent interaction involving a halogen atom as an electrophilic center, is a prominent feature in the solid-state structures of many platinum(II) iodide derivatives. mdpi.comresearchgate.netnih.govmdpi.comscispace.com
DFT calculations are extensively used to model these interactions. By analyzing the geometry, charge distribution, and topology of the electron density, researchers can confirm and quantify the strength of halogen bonds. mdpi.comresearchgate.netnih.govmdpi.comscispace.com For instance, in the cocrystal of trans-[PtI₂(NCN(CH₂)₅)₂] with iodoform, DFT calculations confirmed the presence of C–I···Pt metal-involving halogen bonds, where the platinum center acts as the halogen bond acceptor. mdpi.comscispace.com The calculations showed charge transfer from the platinum complex to the iodoform molecules, a hallmark of such interactions. scispace.com
Quantum Theory of Atoms in Molecules (QTAIM) analysis of the calculated electron density is another powerful technique. mdpi.com The presence of a bond critical point (BCP) between the interacting atoms provides evidence for the existence of an interaction. mdpi.com The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), can be used to characterize the nature of the interaction as noncovalent. mdpi.com
Computational studies have also revealed more complex interaction motifs, such as bifurcated halogen bonds, where a single halogen bond donor interacts simultaneously with both the platinum center and a coordinated iodide ligand. researchgate.netnih.govmdpi.com These studies highlight the versatility of the platinum(II) iodide scaffold in forming intricate supramolecular architectures.
Reactivity and Mechanistic Modeling
Computational chemistry plays a crucial role in elucidating the reaction mechanisms of platinum(II) iodide complexes. By modeling the potential energy surfaces of reactions, researchers can identify intermediates, transition states, and determine the most likely reaction pathways.
Transition State Analysis and Reaction Pathway Mapping
The investigation of reaction mechanisms involving platinum(II) iodide often involves locating and characterizing transition states. DFT calculations are the workhorse for this type of analysis. By mapping the reaction pathway, which connects reactants, intermediates, transition states, and products, a detailed understanding of the reaction kinetics and thermodynamics can be obtained.
For example, DFT studies have been used to investigate the mechanism of vinyl-vinyl reductive elimination from bis-σ-vinyl platinum(II) complexes, showing that the activation barriers for C-C bond formation decrease for heavier halide ligands (Cl > Br > I). researchgate.net This suggests that iodide-ligated platinum(II) complexes are more reactive in this type of coupling reaction.
Mechanistic studies of ligand substitution reactions at platinum(II) centers, which are fundamental to their chemistry, also benefit greatly from computational modeling. These reactions often proceed through associative mechanisms involving five-coordinate intermediates or transition states. nih.gov The high trans effect of the iodide ligand, which labilizes the ligand opposite to it, can be rationalized and quantified through computational analysis of the ground and transition states. nih.govacs.org
Furthermore, computational studies have been instrumental in understanding the oxidative addition of molecules like methyl iodide to platinum(II) centers, a key step in many catalytic cycles. researchgate.netchemrxiv.org These studies can reveal the electronic changes that occur during the reaction, such as the formal oxidation of the platinum center from Pt(II) to Pt(IV), and can help to rationalize the observed reactivity patterns. researchgate.netosti.gov
Data Tables
Table 1: Calculated Interaction Properties for Halogen Bonding in a trans-[PtI₂(NCN(CH₂)₅)₂]∙2CHI₃ Adduct
| Interaction Type | Donor | Acceptor | Distance (Å) | Charge Transfer (e) |
| C–I···I–Pt | CHI₃ | PtI₂ complex | 3.52 - 3.56 | -0.012 to -0.015 |
| C–I···Pt | CHI₃ | Pt center | 3.44 - 3.74 | -0.021 |
| Data derived from computational studies on the cocrystal of trans-[PtI₂(NCN(CH₂)₅)₂] and iodoform. mdpi.comscispace.com |
Table 2: Calculated Activation Barriers for C-C Reductive Elimination from [Pt(CH=CH₂)₂X₂] Complexes
| Ligand (X) | Activation Barrier (kcal/mol) |
| Cl | > 30 |
| Br | ~25 |
| I | ~22 |
| Theoretical values from DFT calculations illustrating the effect of the halide ligand on the reactivity. researchgate.net |
Kinetic and Thermodynamic Parameter Prediction
Computational chemistry provides powerful tools for predicting the kinetic and thermodynamic parameters of reactions involving platinum(II) iodide complexes. These predictions are crucial for understanding reaction mechanisms, stability, and reactivity.
Studies on the substitution of halide ions in platinum complexes reveal important mechanistic details. For instance, the replacement of chloride or bromide in platinum(IV) complexes by iodide often proceeds through a rate-determining bimolecular reduction to a platinum(II) intermediate. rsc.org The subsequent re-oxidation to the final platinum(IV) product is rapid. rsc.org The activation parameters for the initial reduction step have been calculated, providing insight into the energy barriers and the organization of the transition state. For the reaction of iodide with trans-[Pt(C₂O₄)₂Cl₂]²⁻, the activation enthalpy (ΔH‡) is 2.33 ± 0.17 kcal/mol, and the activation entropy (ΔS‡) is -54.3 ± 0.6 cal/mol·K. rsc.org The highly negative entropy of activation suggests a well-ordered transition state. In contrast, the reaction with the analogous bromo-complex has a higher activation enthalpy (ΔH‡ = 4.79 ± 0.31 kcal/mol) and a less negative activation entropy (ΔS‡ = -25.5 ± 1.2 cal/mol·K). rsc.org
Kinetic studies on the oxidative addition of methyl iodide (MeI) to cycloplatinated(II) complexes of the type [PtMe(Vpy)(PR₃)] (where Vpy is 2-vinylpyridine) indicate an Sₙ2 mechanism. mdpi.com The reaction rates are highly dependent on the nature of the phosphine (B1218219) ligand (PR₃), with more electron-donating phosphines accelerating the reaction. mdpi.com This is reflected in the calculated activation parameters, where the complex with the most electron-donating phosphine (PPhMe₂) exhibits the lowest activation enthalpy. mdpi.com
Table 1: Activation Parameters for the Reaction of trans-[Pt(C₂O₄)₂X₂]²⁻ with Iodide rsc.org
| Complex (X) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
|---|---|---|
| Cl | 2.33 ± 0.17 | -54.3 ± 0.6 |
| Br | 4.79 ± 0.31 | -25.5 ± 1.2 |
In some systems, the thermodynamic stability of platinum-halide bonds can be unusual. For example, in the complex trans-[PtCl(SiPh₃)(PMe₂Ph)₂], the thermodynamic stability sequence for halide substitution is Cl > Br > I. acs.org This is the reverse of the typical trend observed for platinum(II) and is attributed to electronic and solvational effects where the platinum(II) silyl (B83357) moiety behaves as a hard or borderline metal center. acs.org The rate constants for the direct substitution of chloride by iodide in this system have been determined to be 14,300 ± 1,100 M⁻¹s⁻¹ for the forward reaction and 81,000 ± 11,000 M⁻¹s⁻¹ for the reverse reaction. acs.org
Excited State Properties and Photophysical Calculations (e.g., Time-Dependent DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a cornerstone of modern computational chemistry for investigating the excited-state properties of platinum(II) iodide and related complexes. core.ac.ukresearchgate.net It allows for the calculation of vertical excitation energies, absorption and emission spectra, and the characterization of the electronic transitions involved, which are often crucial for applications in light-emitting devices and photocatalysis. mdpi.commdpi.com
TD-DFT calculations on various platinum(II) complexes have successfully assigned the nature of their electronic transitions. For many luminescent cyclometalated platinum(II) complexes, the emission is attributed to transitions involving the cyclometalated ligand, which acts as the primary chromophore. mdpi.com Calculations can elucidate the contributions of different orbitals, identifying transitions as having metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), or mixed character. acs.orgresearchgate.net For example, in N-heterocyclic platinum(II) carbene complexes with non-coordinating iodide anions, TD-DFT calculations using the CAM-B3LYP functional have been employed to predict absorption and emission features. mdpi.com These calculations revealed that the complexes emit from a triplet state with significant ³MLCT character. mdpi.com
The choice of functional and basis set is critical for obtaining accurate results that can be benchmarked against experimental spectra. core.ac.uk For instance, studies on platinum(II) bis(acetylide) complexes show that TD-DFT calculations can support the assignment of a "mixed metal-ligand to ligand charge transfer" (MMLL'CT) transition and help rationalize the observed photophysical properties. researchgate.net In a series of platinum(II) bis(acetylide) complexes with sulfur-bridged dipyridyl ligands, computational studies showed that the energies of the mixed-character excited states are heavily influenced by the oxidation state of the sulfur atom, allowing for the tuning of emission from green to deep-blue. rsc.org
Table 2: Calculated Emission Data for Platinum(II) Carbene Complexes mdpi.com
| Complex | Calculated Emission Wavelength (nm) | Calculated Emission Energy (eV) | Primary Character |
|---|---|---|---|
| [Pt(meim)₂]²⁺ | 375 | 3.31 | ³MLCT |
| [Pt(cyim)₂]²⁺ | 369 | 3.36 | ³MLCT |
| [Pt(meim)(cyim)]²⁺ | 372 | 3.33 | ³MLCT |
TD-DFT also provides insights into the dissociative character of excited states, which can lead to photoreactivity. nih.gov In some platinum acetylide complexes, TD-DFT calculations support an excited-state structure with a pseudo-cumulenic form of the platinum-acetylide moiety, which is revealed through time-resolved infrared (TRIR) spectroscopy. researchgate.net
Periodic Boundary Condition (PBC) Calculations for Solid-State Phenomena
To understand the properties of platinum(II) iodide in the solid state, theoretical models must account for the periodic nature of the crystal lattice. Periodic Boundary Condition (PBC) calculations, typically performed within the framework of DFT, are the method of choice for this purpose. rsc.org This approach allows for the investigation of extended surfaces and provides an accurate description of bulk structural properties, intermolecular interactions, and the electronic band structure of crystalline materials. rsc.orgmdpi.comnih.gov
A significant application of PBC calculations in the context of platinum(II) iodide involves the study of noncovalent interactions in co-crystals. Research on the co-crystallization of trans-[PtI₂(NCR)₂] complexes with iodine (I₂) or iodoform (CHI₃) has revealed the presence of bifurcated halogen bonds, where the platinum center and an iodide ligand simultaneously act as acceptors for a σ-hole on an iodine atom (C–I⋯(I–Pt) or I–I⋯(I–Pt)). mdpi.comnih.gov
The existence and nature of these interactions were confirmed using DFT calculations with the PBE-D3 functional and plane waves under periodic boundary conditions. mdpi.comnih.gov Further analysis using the Quantum Theory of Atoms-in-Molecules (QTAIM) on the calculated periodic wavefunctions identified bond critical points (BCPs) between the iodine atom of I₂/CHI₃ and the platinum atom, providing definitive evidence for the I⋯Pt component of the bifurcated interaction. mdpi.com These calculations are essential for validating and interpreting experimental X-ray diffraction data, confirming that the observed short contacts are indeed stabilizing interactions. mdpi.comnih.govresearcher.life
PBC calculations are also used to determine the ground-state electronic structure of solid-state materials, including the total and partial density of states (DOS). osti.gov While computationally expensive, especially for heavy elements like platinum where relativistic effects are significant, these calculations are invaluable. osti.gov Functionals like PBE or PW91 are commonly used for such solid-state calculations within the Generalized Gradient Approximation (GGA). rsc.org These methods can accurately predict solid-state properties like lattice constants and cohesive energies, which are fundamental to understanding the material's behavior. rsc.org
Reactivity and Reaction Mechanisms
Ligand Substitution Kinetics and Thermodynamics
Ligand substitution reactions in square planar platinum(II) complexes, including those with iodide ligands, are among the most thoroughly investigated processes in coordination chemistry. tumkuruniversity.ac.in The rates of these reactions are slow enough for convenient monitoring, and the complexes are generally stable towards redox and geometric changes, making Pt(II) an ideal subject for mechanistic studies. tumkuruniversity.ac.in
Trans Effect and Trans Influence Studies in Platinum(II) Iodide Complexes
The trans effect describes the influence of a coordinated ligand on the rate of substitution of the ligand positioned trans to it. libretexts.org It is a kinetic phenomenon, distinct from the trans influence, which is a ground-state thermodynamic property describing the extent to which a ligand weakens the bond trans to itself. tandfonline.com
In platinum(II) iodide complexes, the nature of the ligands present significantly directs the outcome of substitution reactions. The iodide ligand itself has a moderate trans effect, greater than chloride but less than ligands like phosphines, arsines, or cyanide. libretexts.orgnih.gov The synthesis of cisplatin (B142131), for instance, relies on the higher trans effect of iodide compared to chloride to ensure the formation of the cis isomer. nih.gov
Studies on complexes of the type [PtI₃(L)]⁻ (where L is a pnictogen ligand like PPh₃, AsPh₃, or SbPh₃) have been crucial in elucidating the trans effect series. Kinetic investigations of iodide substitution by pyridine (B92270) in these complexes revealed the following order for the trans effect: Ph₃Sb > Ph₃P > Ph₃As. rsc.orgresearchgate.netrsc.org This indicates that triphenylstibine has the largest labilizing effect on the trans iodide ligand.
Conversely, the trans influence, determined by measuring Pt-I bond lengths in the ground state, follows a different order: Ph₃P ≥ Ph₃As > Ph₃Sb. rsc.orgresearchgate.netrsc.org This demonstrates that while triphenylphosphine (B44618) has a strong influence on weakening the trans Pt-I bond, the triphenylstibine ligand's superior ability to stabilize the five-coordinate transition state leads to its greater trans effect. rsc.org
A particularly high trans effect has been observed for the triphenylsilyl (SiPh₃) ligand in trans-PtCl(SiPh₃)(PMe₂Ph)₂. acs.orgnih.gov The substitution of chloride by iodide in this complex is extremely fast, with the high trans effect attributed to significant bond-weakening in the ground state, potentially enhanced by π-acception in the transition state. acs.org
Table 1: Comparison of Trans Effect and Trans Influence in [PtI₃(L)]⁻ Complexes
| Ligand (L) | Kinetic Trans Effect Order | Thermodynamic Trans Influence Order (based on Pt-I bond length) |
|---|---|---|
| Ph₃P | 2 | 1 (tie) |
| Ph₃As | 3 | 1 (tie) |
| Ph₃Sb | 1 | 2 |
Detailed Analysis of Associative (A) and Dissociative (D) Mechanisms
Ligand substitution reactions in square planar complexes can proceed through a spectrum of mechanisms, bounded by the purely associative (A) and dissociative (D) extremes. libretexts.org
Associative (A) Mechanism: The incoming ligand attacks the metal center first, forming a five-coordinate intermediate (typically trigonal bipyramidal), from which the leaving group then departs. libretexts.orgjsscacs.edu.in This is a two-step process. fiveable.me
Dissociative (D) Mechanism: The leaving group departs first, creating a three-coordinate intermediate, which is then rapidly attacked by the incoming ligand. fiveable.me
Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters as the leaving group departs. It is further subdivided into associative interchange (Iₐ) and dissociative interchange (I₋), depending on whether bond-making or bond-breaking is more important in the transition state. tumkuruniversity.ac.in
For d⁸ platinum(II) complexes, the associative pathway is overwhelmingly favored. libretexts.orgjsscacs.edu.in The availability of an empty p_z_ orbital on the platinum center facilitates the approach of the incoming nucleophile to form the five-coordinate intermediate. tumkuruniversity.ac.in The rate-determining step is typically the formation of this intermediate. fiveable.me
Kinetic studies consistently support an associative mechanism for substitutions at Pt(II) iodide centers. Evidence includes:
Second-order rate laws: The reaction rate is dependent on the concentration of both the platinum complex and the incoming nucleophile. jsscacs.edu.inmku.ac.ke
Large negative activation entropies (ΔS‡): This indicates an associative process where two species combine to form a more ordered transition state. mku.ac.kersc.org
Negative activation volumes (ΔV‡): This also points to a bond-forming, associative activation step. acs.orgnih.gov
Influence of Solvent and Ancillary Ligands on Reaction Rates
The kinetics of ligand substitution in platinum(II) iodide systems are highly sensitive to the nature of the solvent and the other ligands (ancillary or spectator ligands) present in the coordination sphere.
Solvent Effects: Solvents can participate directly in the reaction mechanism. For many substitutions in square planar complexes, a two-term rate law is observed, involving two parallel pathways:
A direct attack by the incoming nucleophile (Y).
A solvent-assisted (solvolytic) pathway where a solvent molecule (S) first displaces the leaving group (X), followed by substitution of the solvent molecule by Y.
This is represented by the general rate law: Rate = k₁[Complex] + k₂[Complex][Y]. The k₁ term corresponds to the solvolytic pathway.
In the substitution of iodide in [PtI₃(AsPh₃)]⁻ with pyridine in acetonitrile (B52724), the reaction proceeds through both direct and solvolytic pathways. rsc.org Similarly, the substitution of chloride by iodide in trans-PtCl(SiPh₃)(PMe₂Ph)₂ in acetonitrile involves an observable solvento complex, trans-[Pt(SiPh₃)(MeCN)(PMe₂Ph)₂]⁺. acs.orgnih.gov This solvento complex reacts with iodide approximately 1000 times faster than the parent chloride complex, highlighting the powerful role of the solvent in facilitating the reaction. acs.orgnih.gov
Ancillary Ligand Effects: The electronic and steric properties of ancillary ligands profoundly impact reaction rates.
Electronic Effects: Electron-withdrawing groups on ancillary ligands can increase the electrophilicity of the platinum center, making it more susceptible to nucleophilic attack and thus increasing the rate of substitution. Conversely, electron-donating groups decrease the reaction rate. mku.ac.ke Studies on [Pt(terpy)Cl]⁺ derivatives showed that substituents on the terpyridine ligand modulate the rate of chloride displacement by thiourea (B124793), with electron-withdrawing groups accelerating the reaction. mku.ac.ke
Steric Effects: Increased steric bulk on either the ancillary ligands or the incoming nucleophile generally slows down the rate of associative substitution due to crowding in the five-coordinate transition state. mku.ac.ke For instance, the reactivity of thiourea nucleophiles with platinum(II) terpyridine complexes decreases in the order: thiourea (TU) > N,N'-dimethylthiourea (DMTU) > N,N,N',N'-tetramethylthiourea (TMTU), reflecting the increasing steric hindrance. mku.ac.ke
Oxidative Addition and Reductive Elimination Processes
While ligand substitution preserves the +2 oxidation state of platinum, platinum(II) iodide complexes can also undergo oxidative addition reactions, typically with alkyl or aryl halides, to form octahedral platinum(IV) species. The reverse process is reductive elimination. These reactions are fundamental steps in many catalytic cycles.
Intermolecular oxidative addition of aryl halides like phenyl iodide (PhI) to Pt(II) complexes is more challenging but has been demonstrated for electron-rich systems, leading to a proposed Pt(II)/Pt(IV) catalytic cycle. chemrxiv.org
Reductive elimination from a Pt(IV) center is the microscopic reverse. For instance, after the oxidative addition of methyl iodide, the resulting Pt(IV) complex can eliminate an organic molecule. In the reaction of [PtMe₂(bpe)] with HCl, an initial Pt(IV) hydride is formed, which then undergoes reductive elimination of methane. uwo.ca However, reaction with methyl iodide yields [PtIMe₃(bpe)], which decomposes by a different pathway, not reductive elimination. uwo.ca The pathway for reductive elimination can be influenced by factors such as solvent polarity and the presence of coordinating ions like iodide, which can retard the reaction by shifting the pre-equilibrium away from a key cationic intermediate. scispace.comosti.gov
Protonolysis and C-H Activation Mechanisms
C-H bond activation by platinum(II) is a critical step in processes like the Shilov system for alkane functionalization. caltech.edurutgers.edu The mechanism of this reaction is often studied by examining its microscopic reverse: the protonolysis of a platinum-alkyl bond. researchgate.net
Studies on the protonolysis of Pt(II)-methyl complexes suggest that the mechanism is highly dependent on the ligands. caltech.edu Two primary pathways are considered:
Stepwise Pathway: This involves the initial protonation of the Pt(II) center to form a Pt(IV) alkyl hydride intermediate, followed by reductive elimination of the alkane. This pathway is favored by more electron-rich ligands. caltech.edu
Concerted Pathway: This involves a direct attack of the proton on the Pt-C bond via a closed, three-center transition state, without forming a stable Pt(IV) intermediate. This is favored by electron-deficient ligands with a strong trans influence. caltech.edu
Electron Transfer and Redox Reactions
The fundamental redox reaction involving platinum(II) and iodide is the oxidation of iodide by Pt²⁺. libretexts.org This spontaneous reaction can be broken down into two half-reactions:
Oxidation: 2I⁻(aq) → I₂(s) + 2e⁻ (E° = -0.54 V)
Reduction: Pt²⁺(aq) + 2e⁻ → Pt⁰(s) (E° = +1.20 V)
The net reaction, Pt²⁺(aq) + 2I⁻(aq) → Pt⁰(s) + I₂(s), has a positive standard cell potential (E° = +0.66 V), indicating it is thermodynamically favorable. libretexts.org This shows that Pt²⁺ is a sufficiently strong oxidizing agent to oxidize iodide ions. libretexts.org
Electrochemical studies on platinum electrodes show that the oxidation of iodide ions is complex. researchgate.netpku.edu.cn At lower potentials, the primary reaction is the two-electron oxidation of iodide to form solid iodine (I₂). researchgate.netpku.edu.cn This iodine can then react with excess iodide in solution to form the triiodide ion (I₃⁻). At higher potentials, further oxidation can occur to form high-valent iodine-containing species like iodate (B108269) (IO₃⁻). pku.edu.cn
Photoinduced electron transfer (PET) has also been observed between the excited triplet state of a platinum(II) porphyrin complex and halide ions. rsc.org The efficiency of the quenching of the complex's phosphorescence by the halides follows the order Cl⁻ < Br⁻ < I⁻, which correlates with their oxidation potentials (I⁻ is the easiest to oxidize). This suggests a photoinduced electron transfer from the iodide ion to the excited porphyrin complex. rsc.org
Table 2: Standard Redox Potentials for Pt²⁺/I⁻ System
| Half-Reaction | Standard Potential (E°) |
|---|---|
| 2I⁻(aq) → I₂(s) + 2e⁻ | -0.54 V |
| Pt²⁺(aq) + 2e⁻ → Pt⁰(s) | +1.20 V |
| Net Reaction: Pt²⁺(aq) + 2I⁻(aq) → Pt⁰(s) + I₂(s) | +0.66 V |
Isomerization Phenomena (e.g., cis-trans Isomerism)
The geometrical isomerization of square-planar platinum(II) complexes, including those with iodide ligands, is a well-documented phenomenon. The interconversion between cis and trans isomers is of significant interest due to the differing chemical and physical properties of these stereoisomers, which can influence their reactivity and potential applications.
The isomerization of square-planar d⁸ complexes, such as those of platinum(II), can proceed through various mechanistic pathways. rsc.orgscielo.br Generally, these mechanisms are influenced by factors like the nature of the ligands, the solvent, and the presence of catalysts.
One common pathway for isomerization is an associative mechanism, which involves the formation of a five-coordinate intermediate. rsc.org This is often catalyzed by the presence of a nucleophile, such as a free ligand. For instance, the isomerization of complexes like [PtX₂L₂] (where X can be a halide such as iodide) is accelerated by the addition of a free ligand L. rsc.org The proposed mechanism involves the addition of the catalyst to the square-planar complex, forming a five-coordinate species. This intermediate can then undergo pseudorotation, leading to the repositioning of the ligands. Subsequent dissociation of the catalyst can then yield the isomerized square-planar complex. rsc.org
A dissociative mechanism has also been proposed for the isomerization of some square-planar complexes. rsc.orgacs.org This pathway involves the dissociation of a ligand to form a three-coordinate intermediate, which can then rearrange before re-coordinating the ligand to form the other isomer. Density functional theory (DFT) calculations have been used to support a dissociative mechanism for the isomerization of certain palladium(II) complexes, which are electronically similar to platinum(II) complexes. acs.orgnih.gov
The synthesis of specific isomers can often be controlled by leveraging the trans effect. The iodide ligand has a strong trans effect, meaning it labilizes the ligand positioned opposite to it. This property is exploited in synthetic routes to produce isomerically pure compounds. For example, the synthesis of cis-[Pt(NH₃)₂I₂] is achieved by reacting [PtI₄]²⁻ with ammonium (B1175870) hydroxide. The high trans effect of the iodide ligands directs the incoming ammonia (B1221849) ligands to positions cis to each other. nih.gov
Kinetic studies have provided valuable insights into the mechanisms of isomerization. For example, a kinetic investigation of the iodide-catalyzed cis to trans isomerization of PtI₂(PEt₃)₂ suggested that the pseudorotation of a five-coordinate intermediate is the most probable pathway. The rate of isomerization can be influenced by the energy of irradiating light in photoisomerization processes, although the equilibrium composition may remain unaffected. researchgate.net
Thermodynamic data for cis-trans equilibria have been reported for various platinum(II) complexes. rsc.org The relative stability of the cis and trans isomers can be influenced by the electronic and steric properties of the ligands. In some systems, one isomer is thermodynamically more stable, while in others, an equilibrium mixture exists. rsc.orgrsc.org
The table below summarizes key findings from research on the isomerization of platinum(II) iodide and related complexes.
| Complex Type | Isomerization Type | Proposed Mechanism | Key Findings & Research Notes |
| [PtX₂(ER₃)₂] (X = Cl, I; E = P, As) | cis ⇌ trans | Associative (catalyzed by free ligand) | Isomerization to an equilibrium mixture is observed in benzene (B151609) solution upon addition of a catalytic amount of the phosphine (B1218219) or arsine ligand. rsc.org |
| PtI₂(PEt₃)₂ | cis → trans | Associative (iodide-catalyzed) | Kinetic studies support a pathway involving the pseudorotation of a five-coordinate intermediate. |
| [Pt(Cl)(SnCl₃)(PH₃)₂] | cis → trans | Dissociative | Theoretical studies suggest the reaction proceeds through a quasi-tetrahedral transition state, influenced by the strong trans effect of the SnCl₃ ligand. scielo.br |
| cis-[PtL₂I₂] (L = amine) | N/A (synthesis) | trans effect directed | The high trans effect of the iodide ligand leads to the formation of the cis isomer. nih.gov |
| [Pt{(AsS)-κ²S,As}₂] | cis formation | N/A | Reaction of [PtI₂(cod)] with the arsanylarylthiolato ligand yielded only the cis isomer. acs.orgnih.gov |
| Pt(II) alkyl complexes with chelating diphosphines | cis ⇌ trans | N/A | Facile isomerization was observed when chloride ligands were replaced by alkyl groups, suggesting lower energy pathways for interconversion. rsc.org |
Catalytic Applications and Mechanistic Pathways
Homogeneous Catalysis Mediated by Platinum(II) Iodide Complexes
In homogeneous catalysis, platinum(II) iodide complexes, often featuring ancillary ligands, play a crucial role in promoting a variety of organic reactions. The electronic and steric properties of these complexes can be finely tuned by modifying the ligand sphere, allowing for high selectivity and efficiency.
Platinum(II) iodide complexes have demonstrated significant utility in the formation of carbon-carbon bonds, a cornerstone of synthetic organic chemistry.
C-C Coupling and Homocoupling: Platinum(II) iodide complexes can catalyze C-C coupling reactions. For instance, the oxidation of a phenylplatinum(II) pincer complex with iodine can induce a facile carbon-carbon bond formation at the meso position through reductive elimination. researchgate.net Theoretical studies using density functional theory (DFT) on vinyl iodide homocoupling catalyzed by platinum(II) iodo complexes have provided insights into the reaction mechanism. acs.org The barriers for C-C coupling from symmetrical R₂M(PH₃)₂ (M = Pd, Pt) complexes decrease in the order of R = methyl > ethynyl (B1212043) > phenyl > vinyl, with the vinyl-vinyl coupling exhibiting the smallest barrier and greatest exothermicity. acs.org These C-C coupling reactions tend to occur more readily in palladium complexes than in platinum complexes due to the weaker Pd-R bonds compared to Pt-R bonds. researchgate.net
Alkyne Activation: Platinum(II) iodide is effective in activating alkynes for various transformations. PtI₂ has been shown to catalyze formal three-component cascade cycloaddition reactions between γ-aminoalkynes and electron-deficient alkynes, leading to highly substituted cyclohexadiene-b-pyrrolidines. acs.org While platinum(IV) iodide is noted as an effective Lewis acid catalyst for the activation of terminal unactivated alkynes for subsequent C-C bond formation, it's highlighted that the activity of neutral platinum salts (PtXn) can be modulated by the halide ligands. capes.gov.brnih.gov This suggests that the iodide ligand plays a significant role in the catalytic activity. Platinum(IV) iodide complexes can catalyze the activation of the C-C bond in acetylenic hydrocarbons, leading to the synthesis of 1,4-diiodo-substituted dienes. ananikovlab.ru The reaction of iodomethane (B122720) and acetylene (B1199291) in the presence of Pt(II) and NaI in acetone (B3395972) yields (E)-1-iodopropene, proceeding through a proposed Pt(IV) methyl vinyl derivative intermediate. researchgate.net
Table 1: Examples of Platinum(II) Iodide-Mediated C-C Bond Forming Reactions
| Reaction Type | Catalyst System | Substrates | Product(s) | Reference |
| C-C Reductive Elimination | Phenylplatinum(II) pincer complex + I₂ | Phenylplatinum(II) pincer complex | Tetrasubstituted porphyrin | researchgate.net |
| Vinyl Iodide Homocoupling | Platinum(II) iodo complexes | Vinyl iodide | Coupled product | acs.org |
| Cascade Cycloaddition | PtI₂ | γ-aminoalkynes, electron-deficient alkynes | Cyclohexadiene-b-pyrrolidines | acs.org |
| Alkyne Hydroalkylation | PtI₄ (activity modulated by halides) | Terminal unactivated alkynes, cyclic ethers/amines | Bicyclic products | nih.gov |
| Alkyne Dimerization/Iodination | Platinum(IV) iodide complexes | Acetylenic hydrocarbons | 1,4-diiodo-substituted dienes | ananikovlab.ru |
| Alkyne Iodoalkylation | Pt(II) + NaI | Iodomethane, acetylene | (E)-1-iodopropene | researchgate.net |
The direct activation and functionalization of otherwise inert C-H bonds is a significant area of research where platinum complexes have shown promise. While many examples involve platinum(II) chloride, the principles can extend to iodide complexes, which may offer different reactivity profiles. For instance, PtCl₂ catalyzes the intramolecular cyclization of o-substituted aryl alkynes to produce substituted indenes, a process that is believed to occur via sp³ C-H activation. nih.gov The development of platinum(II) and -(IV) CNC pincer complexes has also been explored for their potential in C-H functionalization reactions. acs.org Furthermore, rollover cyclometalated Pt(II) complexes can promote C-C bond formation through a sequence of oxidative addition and reductive elimination, demonstrating a method for C-H functionalization. mdpi.com
Beyond C-C bond formation and C-H activation, platinum(II) iodide complexes are involved in other organic transformations.
Isomerization and Rearrangements: The unique coordination chemistry of platinum(II) iodide can facilitate various isomerization and rearrangement reactions. These transformations often proceed through intermediates where the platinum center alters the electronic distribution of the substrate, thereby lowering the activation energy for skeletal reorganization.
C-H Activation and Selective Functionalization
Heterogeneous Catalysis Involving Platinum(II) Iodide Species
While less common than their homogeneous counterparts, heterogeneous catalysts derived from or containing platinum(II) iodide species are also of interest. These materials can be prepared by immobilizing platinum(II) iodide complexes on solid supports such as silica, alumina, or polymers. The supported catalysts offer advantages in terms of ease of separation from the reaction mixture and potential for recycling. In some instances, platinum(II) iodide may serve as a precursor to catalytically active platinum nanoparticles on a support, where the iodide can influence the size, morphology, and electronic properties of the resulting nanoparticles.
Elucidation of Catalytic Cycles and Identification of Key Intermediates
Understanding the mechanism of a catalytic reaction is crucial for its optimization and further development. For platinum(II) iodide-catalyzed reactions, the catalytic cycle often involves a series of fundamental organometallic steps:
Oxidative Addition: The cycle frequently initiates with the oxidative addition of a substrate (e.g., an aryl halide) to the Pt(II) center, forming a Pt(IV) intermediate. acs.orgchemrxiv.org The intermolecular oxidative addition of phenyl iodide to (IMes)PtMe₂(L) and (IMes')PtMe(L) complexes at 60 °C leads to the formation of a proposed Pt(IV)-phenyl species. chemrxiv.org
Ligand Substitution/Coordination: The substrate, such as an alkyne or olefin, coordinates to the platinum center. nih.gov
Migratory Insertion or Transmetalation: This step involves the insertion of a coordinated unsaturated molecule into a Pt-C or Pt-H bond, or the transfer of an organic group from another metal in a transmetalation step.
Reductive Elimination: The final product is formed by reductive elimination from the Pt(IV) center, regenerating the catalytically active Pt(II) species. researchgate.netmdpi.com This step is often the key C-C bond-forming event. mdpi.com
The isolation and characterization of key intermediates, such as Pt(IV) adducts, provide strong evidence for the proposed catalytic cycles. acs.orgchemrxiv.org For example, a Pt(IV) iodide adduct has been isolated and characterized by X-ray diffraction, lending support to a Pt(II)/Pt(IV) catalytic cycle. acs.org DFT calculations are also a powerful tool for mapping the energy landscape of the catalytic cycle and identifying the rate-determining step. acs.orgacs.orgresearchgate.net
Influence of Ligand Design and Reaction Conditions on Catalytic Performance
The performance of a platinum(II) iodide-based catalyst is highly dependent on the nature of the other ligands coordinated to the platinum center and the reaction conditions.
Ligand Effects: The electronic and steric properties of ancillary ligands, such as phosphines, N-heterocyclic carbenes (NHCs), and pincer ligands, have a profound impact on the catalyst's activity, selectivity, and stability. acs.orgresearchgate.net Electron-rich ligands can enhance the rate of oxidative addition, while bulky ligands can influence regioselectivity and prevent catalyst deactivation. acs.orgchemrxiv.org For instance, a comparison of Pt(II) halide complexes in hydrosilylation revealed that iodide-containing complexes had lower catalytic activity than their bromide counterparts. mdpi.com
Reaction Conditions: Parameters such as temperature, solvent, and the presence of additives can significantly affect the outcome of a catalytic reaction. The choice of solvent can influence the solubility of the catalyst and reactants, as well as the stability of intermediates. Additives, such as bases or co-catalysts, can play a crucial role in specific steps of the catalytic cycle.
Advanced Materials Science and Electrochemical Studies
Incorporation into Functional Solid-State Materials (excluding biomedical applications)
Platinum(II) iodide and related platinum-iodide complexes are integral to the development of functional solid-state materials, primarily through the exploitation of intermolecular forces like metal-metal interactions and halogen bonding. The planar geometry of many platinum(II) complexes facilitates their self-assembly into ordered supramolecular structures. rsc.org
Furthermore, amphiphilic anionic platinum(II) complexes demonstrate the ability to form ordered nanostructures, such as vesicles and fibers, in solution through supramolecular self-assembly. acs.org These assemblies are often driven by a combination of Pt-Pt and π-π stacking interactions, leading to distinct spectroscopic and morphological properties. acs.org While not always directly involving iodide as a ligand, the principles of self-assembly governed by weak interactions are fundamental and applicable to platinum iodide systems. The formation of these materials can be sensitive to environmental factors like solvent composition, which can tune the intermolecular distances and thus the material's properties. acs.org
Table 1: Intermolecular Contact Contributions in select trans-[PtI₂(NCR)₂] Complexes
| Contact Type | Contribution to Hirshfeld Surface (%) |
| I⋯H | 34.4 - 46.4 |
| I⋯I | 7.4 - 19.6 |
| Pt⋯I | 2.0 - 3.3 |
| Data synthesized from findings on intermolecular contacts in platinum(II) iodide complexes. mdpi.com |
Electrochemical Behavior and Electrode Processes in Iodide Media
The electrochemical behavior of platinum in iodide-containing media is complex and has been a subject of extensive study. The processes are critical for various applications, including sensors and energy systems. The interaction involves the adsorption of iodide onto the platinum surface and subsequent redox reactions.
The kinetics of the iodine redox process at a platinum electrode are intricate. One proposed mechanism involves the transfer of an electron to an adsorbed iodine atom as the slow, rate-determining step. psu.edu The reversibility of this process is found to increase as the concentration ratio of tri-iodide to iodide decreases. psu.edu
Key factors influencing the electrochemical behavior include:
Formation of Iodine Films: When an iodine film forms on the electrode, the rate-determining step can shift from liquid-phase diffusion of iodide ions to a solid-phase diffusion process through the film. pku.edu.cnresearchgate.net
Acidity (pH): The acidity of the solution significantly affects the anodic oxidation of iodide. An increase in acid concentration can shift the onset and peak potentials of the anodic current to lower values. pku.edu.cn The process tends to become more irreversible as the pH increases. psu.edu
Potential: The potential applied to the platinum electrode dictates the surface processes. At certain potentials, iodide anions from the solution undergo spontaneous chemisorption to form stable, neutral iodine atoms on the surface. tjnpr.org This adsorbed layer can be desorbed by scanning to sufficiently negative potentials (e.g., below -0.2 V vs. SCE). tjnpr.org At high anodic potentials (e.g., above 0.6 V vs. Hg/Hg₂SO₄), higher-valent iodine compounds like iodate (B108269) (IO₃⁻) can be formed directly from iodide. pku.edu.cnresearchgate.net
Cyclic voltammetry studies in sulfuric acid media reveal distinct oxidation and reduction peaks corresponding to the formation of iodine and the reduction of both the iodine film and triiodide ions in the solution. pku.edu.cnresearchgate.net
Electrocatalytic Applications (focus on underlying chemical principles)
Platinum, often in conjunction with iodide, serves as a potent electrocatalyst for various reactions. The underlying principle of its catalytic activity lies in its ability to provide an active surface for the adsorption of reactants and to facilitate electron transfer, thereby lowering the activation energy of the reaction.
A notable application is the catalytic decomposition of hydrogen iodide (HI) in the sulfur-iodine thermochemical cycle for hydrogen production. repec.org In this process, a Pt-based catalyst (e.g., Pt/γ-alumina) is used to accelerate the decomposition of HI into H₂ and I₂ at elevated temperatures (350–550°C). repec.org The kinetics can be described by a Langmuir-Hinshelwood model, where the surface reaction on the platinum catalyst is the rate-limiting step. repec.org The presence of iodine in the feed can inhibit the reaction, highlighting the importance of surface chemistry and reactant/product adsorption dynamics. repec.org
In other electrocatalytic systems, platinum's interaction with iodide is used to modify electrode surfaces. An iodine-coated platinum electrode exhibits remarkable inertness toward many surface adsorption processes that occur on a bare platinum electrode. tjnpr.orgpensoft.net This modification, achieved by adsorbing a monolayer of iodine, suppresses processes like hydrogen and oxygen adsorption/desorption, creating a more ideal polarizable electrode over a specific potential window. pensoft.net This "passivation" allows the electrode to be used as a selective sensor for probing specific chemical species in a solution without interference from other surface processes. pensoft.net The electrocatalytic activity is thus harnessed in a controlled manner, focusing on the desired reaction while inhibiting others.
The fundamental chemical principle involves the strong chemisorption of iodide onto the platinum surface, which alters the surface's electronic properties and blocks active sites that would otherwise catalyze different reactions. researchgate.net This demonstrates how iodide can act as both a component of a redox couple and a surface modifier to tune the electrocatalytic properties of platinum.
Synthesis and Properties of Platinum Iodide Nanomaterials
The synthesis of platinum iodide nanomaterials and related platinum nanoparticles in the presence of iodide has been explored through various methods, yielding materials with tunable sizes, shapes, and properties.
Wet-Chemistry Synthesis: A common approach is the liquid-phase reduction of a platinum precursor, such as potassium tetrachloroplatinate(II) (K₂PtCl₄), in the presence of iodide ions. researchgate.net Iodide ions act as a mediating agent, influencing the nucleation and growth of the platinum nanocrystals. For example, dendrite-, cube-, and cuboctahedron-shaped platinum nanocrystals have been successfully synthesized using potassium iodide (KI) and a capping agent like CTAB. researchgate.net The concentration and the timing of the addition of KI are critical parameters:
High KI concentration at the nucleation stage: Promotes the rapid, anisotropic growth needed to form nanodendrites, likely due to the adsorption of iodide ions on specific crystal facets. researchgate.net
KI addition at the growth stage: Tends to result in more symmetric shapes like cubes and cuboctahedrons, contributing to shape control and the formation of larger particles. researchgate.net
Electrical Spark Discharge Method (ESDM): Platinum iodide nanocolloids can also be prepared using a physical method like ESDM. rsc.orgrsc.org This technique involves generating a high-frequency voltage pulse between two pure platinum wire electrodes submerged in a dielectric fluid containing iodine (e.g., liquid iodine). rsc.orgrsc.org The electrical discharge melts and removes material from the electrode surfaces, forming nanoparticles that are dispersed in the fluid. The resulting nanocolloid contains platinum nanoparticles with platinum iodide likely attached to the surface. rsc.org The properties of the nanocolloid, such as particle size and stability (zeta potential), can be controlled by adjusting the electrical parameters (e.g., turn-on and turn-off times of the pulse). rsc.org
Properties of Synthesized Nanomaterials: The properties of the resulting nanomaterials are highly dependent on the synthesis route and conditions.
Table 2: Synthesis Methods and Properties of Platinum-Iodide Nanomaterials
| Synthesis Method | Precursors/Media | Key Control Parameters | Resulting Nanomaterial | Key Properties |
| Liquid-Phase Reduction | K₂PtCl₄, KI, CTAB | KI concentration, Timing of KI addition | Dendritic, cubic, or cuboctahedral Pt nanocrystals | Shape and size are tunable; Anisotropic structures possible. researchgate.net |
| Electrical Spark Discharge | Platinum electrodes, Liquid iodine | Pulse on/off time | Platinum iodide nanocolloids | Good dispersion stability (zeta potential >30 mV); Particle size depends on electrical parameters. rsc.org |
| Halide-Mediated Synthesis | Fe/Pt precursors, Iodine | Solvent ratio, Reaction time | L1₂ FePt₃ nanoparticles (instead of L1₀ FePt) | Ferromagnetic; Structure and ordering can be modified by annealing. aip.org |
These nanomaterials are of interest for their catalytic and electronic properties, which are derived from their high surface-area-to-volume ratio and quantum size effects. researchgate.net
Application in Energy Conversion Systems (e.g., dye-sensitized solar cells, focusing on fundamental electrochemistry and kinetics)
Platinum is a benchmark catalytic material for the counter electrode (CE) in dye-sensitized solar cells (DSSCs), particularly those utilizing the iodide/triiodide (I⁻/I₃⁻) redox couple. rsc.orgresearchgate.net The primary role of the platinum CE is to collect electrons from the external circuit and efficiently catalyze the reduction of triiodide back to iodide, completing the circuit and regenerating the redox mediator. researchgate.netresearchgate.net
Fundamental Electrochemistry and Kinetics: The key reaction at the platinum counter electrode is: I₃⁻ + 2e⁻ → 3I⁻
The iodide/iodine system possesses a significant kinetic irreversibility, which is advantageous for DSSCs. It allows for the easy transfer of electrons from iodide to the oxidized dye at the photoanode but suppresses the undesirable back-reaction of electrons with iodine at the same electrode. academie-sciences.fr However, at the counter electrode, a catalyst is needed to make the reduction of I₃⁻ kinetically favorable. Platinum excels in this role.
The performance of the platinum CE is influenced by several factors:
Surface Area: A higher active surface area allows for more sites for the triiodide reduction, leading to enhanced catalytic activity and a lower Rct. Porous platinum films or those made from nanoparticles are often used to maximize this area. researchgate.netiaea.org
Stability: A significant challenge is the corrosion resistance of platinum in the iodide/triiodide electrolyte. Platinum can react with the electrolyte over time, leading to dissolution and a decrease in the DSSC's long-term performance and stability. rsc.org
Catalyst Loading: While effective, platinum is expensive. Research focuses on minimizing the amount of platinum used without sacrificing performance, for instance, by creating highly efficient nanoparticle-based CEs or hybridizing platinum with other materials like nanographite. researchgate.netiaea.org
Electrochemical impedance spectroscopy (EIS) is a key technique used to study the kinetics at the Pt-CE/electrolyte interface. The results are often modeled using an equivalent circuit where the charge-transfer resistance (Rct) and the Nernst diffusion impedance of the electrolyte are primary components that characterize the catalytic activity and mass transport limitations, respectively.
Table 3: Performance of DSSCs with Different Platinum-Based Counter Electrodes
| Counter Electrode Type | Jsc (mA cm⁻²) | PCE (η%) | Key Finding |
| Bare Pt Nanoparticle (PtNP) CE | 14.57 | 6.65 | Standard baseline performance. iaea.org |
| PtNP/Nanographite (NG) Hybrid CE | 17.57 | 7.07 | Enhanced performance due to larger surface roughness and high catalytic ability. iaea.org |
| Sputtered-Pt CE | - | 8.55 | High efficiency due to good catalytic activity. researchgate.net |
| Dipping Process Pt CE (MTS-1-Pt) | - | 8.28 | A cost-effective fabrication method can achieve performance comparable to sputtering. researchgate.net |
| Jsc = Short-circuit current density; PCE = Power conversion efficiency. |
These findings underscore the critical role of platinum's electrochemistry and kinetics in the function of iodide-based DSSCs, driving efforts to optimize catalyst efficiency, stability, and cost-effectiveness.
Advanced Analytical Methodologies for Platinum Ii Iodide Species
Spectrophotometric Methods in Iodide Media
Spectrophotometry in iodide media is a common approach for platinum determination, relying on the formation of stable, colored platinum-iodide complexes. Platinum(IV) is often converted into an iodide complex for this purpose, with the hexaiodoplatinate(IV) ([PtI₆]²⁻) and tetraiodoplatinate(II) ([PtI₄]²⁻) ions being of primary analytical interest. researchgate.netiisc.ac.in The formation of the stable [PtI₄]²⁻ complex can be optimized through the use of a reducing agent, such as ascorbic acid. uw.edu.pl
Zero-order absorption spectrophotometry, while straightforward, is often hampered by a lack of selectivity, especially in samples containing other metals that also form absorbing iodide complexes, such as palladium or ruthenium. uw.edu.plucas.ac.cn The broad absorption bands of these complexes frequently overlap, making simultaneous determination difficult.
Derivative spectrophotometry is a powerful technique to overcome this limitation. By calculating the first, second, or higher-order derivatives of the absorbance spectrum (dA/dλ, d²A/dλ², etc.), it is possible to resolve overlapping spectral bands. The principle lies in the fact that a derivative spectrum enhances minor spectral features and can eliminate background signals. For a mixture of components, the derivative value at a specific wavelength can be proportional to the concentration of one component while being zero for the others (a zero-crossing point).
Research has demonstrated that this method allows for the selective determination of platinum and palladium in the same iodide solution. uw.edu.pl The methods are typically based on calculating the first-order derivative spectrum for palladium and the second-order derivative spectrum for platinum. uw.edu.pl In more complex systems, such as a Pt-Ru/C catalyst, platinum can be selectively determined by calculating the fourth-order derivative of the absorption spectrum of the mixed iodide complexes. researchgate.net
Table 1: Application of Derivative Spectrophotometry for Platinum Determination in Iodide Media
| Target Analyte | Interfering Species | Derivative Order Used | Sample Matrix | Reference |
|---|---|---|---|---|
| Platinum | Palladium | Second-order (for Pt) | Silver Alloy | uw.edu.pl |
| Palladium | Platinum | First-order (for Pd) | Silver Alloy | uw.edu.pl |
Effective analysis of platinum(II) iodide requires robust strategies to eliminate interference from various cations and anions. The choice of strategy depends on the nature of the interfering species and the sample matrix.
Spectral Resolution via Derivative Spectrophotometry : As detailed previously, this is the primary strategy for overcoming spectral interference from other platinum group metals like palladium and ruthenium, which form similar iodide complexes. researchgate.netuw.edu.pl
Masking Agents : For interferences from metals such as mercury, gold, silver, copper, and bismuth, masking agents can be employed. The addition of EDTA (ethylenediaminetetraacetic acid) has been shown to effectively prevent these ions from interfering with platinum determination in an iodide medium. researchgate.net
Separation and Extraction : In some cases, physical separation prior to spectrophotometric analysis is necessary. Trace amounts of palladium, for instance, can be separated from large amounts of platinum by precipitating it as palladium iodide and using flotation with benzene (B151609). researchgate.net Liquid-liquid extraction using reagents like dithizone (B143531) can also be used to separate palladium and platinum from an iodide medium under controlled pH conditions. rsc.org
pH Control : The stability of the platinum-iodide complex and the potential for interference are often pH-dependent. For example, platinum is not extracted with dithizone from an iodide medium at a pH of 3–5 in the presence of sulphite, allowing for the separation of other elements. rsc.org
Table 2: Strategies for Mitigating Interferences in Spectrophotometric Analysis of Platinum Iodide
| Interfering Ion(s) | Elimination Strategy | Mechanism | Reference |
|---|---|---|---|
| Palladium(II), Ruthenium(III) | Derivative Spectrophotometry | Resolves overlapping absorption spectra | researchgate.netuw.edu.pl |
| Mercury(II), Gold(III), Silver(I), Copper(II), Bismuth(III) | Masking with EDTA | Forms stable complexes with interfering ions, preventing their reaction | researchgate.net |
| Palladium(II) | Flotation / Extraction | Physical separation of sparingly soluble palladium iodide | researchgate.net |
| Various Cations | Cation Exchange Resin | Pre-treatment to remove interfering cations from natural samples | iaea.org |
Principles of Selective Determination (e.g., Derivative Spectrophotometry)
Application of Advanced Instrumental Techniques for Speciation and Quantification in Complex Matrices (e.g., ICP-MS for fundamental analysis)
While spectrophotometric methods are valuable, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offers superior sensitivity and is the technique of choice for ultra-trace quantification and isotopic analysis of platinum in complex matrices. iaea.orgomicsonline.org For fundamental analysis, samples are typically subjected to aggressive acid digestion to break down the matrix and convert all platinum forms into a simple ionic state for total elemental quantification. iaea.org
A significant advancement in analytical chemistry is the hyphenation of separation techniques like liquid chromatography (LC) or capillary electrophoresis (CE) with ICP-MS. omicsonline.orgpostnova.com This coupling allows for speciation analysis—the separation, identification, and quantification of different chemical forms of an element, such as various platinum-iodide complexes or organometallic platinum compounds.
A novel application involving platinum(II) is its use as a sensitizer (B1316253) in the determination of iodine via photochemical vapor generation (PVG) coupled with ICP-MS. rsc.orgrsc.orgnih.gov In this method, Pt²⁺ is added to the sample, where it assists in the UV-light-induced generation of volatile iodine species. rsc.org This approach offers two major advantages:
Signal Enhancement : The presence of Pt²⁺ provides a significant signal enhancement (ca. 85%) for iodine compared to solutions without it. nih.gov
Interference Mitigation : The method effectively overcomes severe signal suppression caused by nitrate (B79036) ions, which is a common and challenging interference in conventional ICP-MS analysis, especially for samples requiring nitric acid digestion. rsc.orgnih.gov
This application demonstrates the intricate analytical relationship between platinum and iodide and showcases how advanced techniques can leverage these interactions to solve complex analytical problems.
Table 3: Application of Platinum(II) in Advanced ICP-MS Analysis of Iodine
| Analytical Goal | Technique | Role of Platinum(2+) | Key Advantage | Sample Matrix | Reference |
|---|
Future Research Directions and Emerging Perspectives
Development of Novel Synthetic Strategies for Tailored Architectures
The synthesis of platinum(II) iodide complexes is moving beyond traditional methods towards the rational design of molecules with precisely controlled architectures and functionalities. A key aspect of this evolution is the strategic use of iodide as a versatile ligand, not just as a simple counter-ion but as a crucial building block that directs the stereochemistry and reactivity of the resulting complexes. nih.govrsc.org
One established and effective strategy involves the in-situ formation of tetraiodidoplatinate(II), [PtI₄]²⁻, from K₂PtCl₄ and an excess of potassium iodide. nih.govrsc.org The high trans effect of the iodide ligands in this intermediate facilitates the controlled, sequential substitution with other ligands, enabling the synthesis of isomerically pure products like cis-[Pt(NH₃)₂I₂], a key precursor in the synthesis of important platinum-based compounds. nih.gov This method's success is attributed to the weaker Pt-I bond compared to the Pt-Cl bond and the strong influence of the iodide ligand on the position trans to it. nih.gov
Emerging strategies are focusing on more intricate molecular designs:
Post-Coordination Derivatization: An innovative approach involves modifying ligands after they have been coordinated to the platinum(II) center. For instance, the derivatization of methylene-bridged 2,2'-dipyridylamine (B127440) (dpa) ligands post-coordination has been shown to be a more efficient and versatile route to complex platinum architectures compared to the traditional method of preparing the ligand first. rsc.org
Supramolecular and Macromolecular Scaffolding: Researchers are exploring the immobilization of platinum(II) iodide complexes onto larger structures, such as hyperbranched polyglycerol supports. uu.nl This creates macromolecular catalysts where the polymer backbone can influence the catalytic activity and allows for easier separation of the catalyst from the reaction products. uu.nl
Cyclometalation Control: In the synthesis of cyclometalated platinum complexes, novel methods that involve reacting the cyclometalating ligand with the platinum source first, before adding ancillary ligands, have been found to significantly improve yields by avoiding the formation of insoluble precipitates. mdpi.com
Modern Coupling Reactions: The Sonogashira coupling reaction, catalyzed by copper(I) iodide, has become a vital tool for synthesizing alkynylplatinum(II) terpyridine complexes, which are building blocks for self-assembling nanostructures. pnas.orgacs.org
These advanced synthetic methodologies are crucial for creating tailored platinum(II) iodide compounds for specific applications in catalysis, materials science, and beyond.
Advanced Mechanistic Insights into Complex Reactivity and Catalysis
A profound understanding of reaction mechanisms is paramount for optimizing existing catalytic systems and designing new ones. Research into the reactivity of platinum(II) iodide complexes is increasingly focused on elucidating the intricate details of fundamental reaction steps, such as oxidative addition and reductive elimination.
A significant area of investigation is the oxidative addition of alkyl halides to square-planar platinum(II) centers, a key step in many catalytic cycles. rsc.orgresearchgate.netmdpi.com Detailed kinetic and spectroscopic studies, often supported by computational analysis, have consistently pointed towards an Sₙ2-type mechanism. rsc.orgresearchgate.netmdpi.com In this process, the alkyl halide attacks the platinum center, forming a five-coordinate transition state that leads to a platinum(IV) product.
Key findings from these mechanistic studies include:
Ligand Effects: The electronic properties of ancillary ligands, such as phosphines, have a profound impact on reaction rates. More electron-donating phosphine (B1218219) ligands (e.g., PPhMe₂) accelerate the oxidative addition reaction by increasing the nucleophilicity of the platinum(II) center. mdpi.com
Chelate Ring Size: In cyclometalated complexes, the size of the chelate ring significantly influences the rate of oxidative addition, demonstrating the importance of steric and strain effects within the complex. rsc.orgresearchgate.net
Competing Reaction Sites: In the electrophilic fluorination of organoplatinum(II) iodide complexes, mechanistic studies have revealed that both the platinum center and the iodide ligand can act as competing sites for the initial electrophilic attack. acs.org This dual reactivity can lead to different product distributions and opens new avenues for synthetic control. acs.org
Furthermore, mechanistic investigations extend to more complex catalytic systems. For example, the hydroiodation of acetylene (B1199291) catalyzed by platinum complexes in an iodide medium has been shown to proceed through a multi-step mechanism involving the iodoplatination of the acetylene triple bond. iaea.org Similarly, studies on alkyne conversion to dienes have identified σ-vinyl platinum(IV) complexes as key intermediates. researchgate.net These detailed insights are essential for the rational improvement of catalyst performance, selectivity, and stability.
Integration of Advanced Computational Tools for Rational Design and Prediction
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in the study of platinum(II) iodide complexes. It provides insights that are often difficult or impossible to obtain through experimental means alone, enabling the rational design of new compounds and the prediction of their properties and reactivity. mdpi.commdpi.comnih.gov
DFT calculations are widely used to:
Elucidate Reaction Mechanisms: Computational studies have been instrumental in supporting the Sₙ2 mechanism for oxidative addition reactions and in exploring the energy profiles of complex catalytic cycles. rsc.orgresearchgate.netresearchgate.net They allow for the characterization of transient intermediates and transition states, providing a detailed picture of the reaction pathway. acs.orgnih.gov
Analyze Non-Covalent Interactions: A significant breakthrough has been the use of DFT with periodic boundary conditions to identify and characterize unconventional interactions, such as bifurcated C–I⋯(I–Pt) halogen bonds. mdpi.commdpi.com These studies, employing tools like Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF), have confirmed the dual role of the platinum center and iodide ligands as halogen bond acceptors, a finding with major implications for crystal engineering and supramolecular chemistry. mdpi.commdpi.comresearchgate.net
Interpret Spectroscopic Data: Time-dependent DFT (TD-DFT) is used to calculate electronic absorption and emission spectra, which aids in the assignment of experimental spectroscopic features. mdpi.comaip.org This is particularly valuable for understanding the photophysical properties of luminescent platinum(II) iodide complexes. mdpi.comaip.org
Predict Molecular Structures and Properties: DFT is used to optimize the geometries of complex anions and their neutral counterparts, providing structural data that complements experimental techniques like X-ray crystallography. aip.org
The synergy between computational and experimental approaches provides a powerful paradigm for advancing the chemistry of platinum(II) iodide. As computational methods become more powerful and accurate, their role in the a priori design of complexes with desired electronic, catalytic, and material properties will undoubtedly expand.
Table 1: Application of Computational Methods in Platinum(II) Iodide Research
| Computational Method | Application Area | Research Focus | Key Insights | References |
|---|---|---|---|---|
| DFT (PBE-D3, GAPW) | Supramolecular Chemistry | Analysis of halogen bonding in co-crystals | Confirmation of bifurcated C–I⋯(I–Pt) interactions; elucidation of the noncovalent nature of the bonds. | mdpi.com, mdpi.com |
| DFT, TD-DFT | Reaction Mechanisms, Spectroscopy | Oxidative addition reactions; photophysical properties | Support for Sₙ2 mechanism; assignment of electronic transitions in UV-vis and emission spectra. | rsc.org, researchgate.net, mdpi.com |
| DFT (B3LYP-D3(BJ)), TD-DFT | Electronic Structure, Spectroscopy | Analysis of PtIₙ⁻ anions | Optimization of ground-state structures; calculation of electron affinities and detachment energies to interpret photoelectron spectra. | aip.org |
| DFT | Catalysis, Reaction Mechanisms | Vinyl iodide homocoupling; electrophilic fluorination | Elucidation of reaction pathways; determination of activation barriers; demonstration of competitive reaction sites (Pt vs. I). | researchgate.net, acs.org |
| DFT | Drug Action Mechanisms | Reduction of Pt(IV) iodido complexes; reactivity of Pt(II) species | Exploration of aquation mechanisms and interactions with biomolecules; understanding the role of the iodide ligand. | nih.gov |
Exploration of Platinum(II) Iodide in Next-Generation Functional Materials (non-biological)
The distinct electronic and chemical properties of platinum(II) iodide and its derivatives make them highly attractive for the development of next-generation functional materials, particularly in electronics, optics, and sensing. chemimpex.comdfpmr.com
Electronics and Optoelectronics: Platinum compounds, including iodides, are utilized in the fabrication of advanced electronic components, conductive polymers, and optical devices. chemimpex.comdfpmr.com Their role extends to the production of organic light-emitting diodes (OLEDs), where the heavy platinum atom facilitates phosphorescence, a key process for achieving high efficiency. rsc.org The photophysical properties of many platinum(II) iodide complexes, which can exhibit strong luminescence, make them prime candidates for new emissive materials. rsc.orgacs.org For example, certain cyclometalated complexes display bright phosphorescence, a desirable trait for OLED applications. acs.org
Sensors: The reactivity and electronic properties of platinum(II) iodide complexes are being harnessed to create highly sensitive and selective chemical sensors. Platinum(II)-porphyrin complexes, for instance, have been successfully incorporated into ion-selective electrodes for the potentiometric detection of iodide and bromide ions in solution. mdpi.comresearchgate.net These sensors offer a wide linear response range and good selectivity, making them valuable for environmental monitoring. mdpi.comresearchgate.net Furthermore, platinum-based thin-film sensors are employed in the aerospace industry for precise measurements of surface temperature and heat flux. rsc.orgrsc.org
Nanomaterials: Novel methods like the Electrical Spark Discharge Method (ESDM) are being used to prepare platinum iodide nanocolloids. rsc.org These nanomaterials are being explored for applications in energy storage and conversion, such as improving the energy density of rechargeable batteries and enhancing the efficiency of solar cells. rsc.orgrsc.org
The future in this area lies in the rational design of platinum(II) iodide complexes where the ligands can be tuned to optimize specific material properties, such as emission color, quantum yield, conductivity, and analyte selectivity.
Table 2: Applications of Platinum(II) Iodide in Functional Materials
| Application Area | Material Type | Specific Use | Underlying Property | References |
|---|---|---|---|---|
| Electronics | Thin Films, Polymers | Manufacturing of electronic components, chips, conductive polymers. | Electrical conductivity, stability. | chemimpex.com, dfpmr.com |
| Optoelectronics | Organometallic Complexes | Organic Light-Emitting Diodes (OLEDs). | Phosphorescence, facilitated by heavy-atom spin-orbit coupling. | rsc.org, acs.org |
| Sensing | Porphyrin Complexes | Potentiometric ion-selective electrodes for halide detection. | Selective coordination of anions (iodide, bromide) to the Pt(II) center. | mdpi.com, researchgate.net |
| Aerospace | Thin-Film Sensors | Measurement of surface temperature and heat flux. | High stability and predictable electrical response to temperature. | rsc.org, rsc.org |
| Energy | Nanocolloids | Improving rechargeable battery capacity and solar cell efficiency. | Ionic and electronic properties of platinum iodide at the nanoscale. | rsc.org |
Q & A
Basic: What are the standard synthetic protocols for preparing Platinum(II) iodide, and what experimental precautions are critical?
Answer:
Platinum(II) iodide is synthesized via direct reaction of platinum metal with iodine under controlled conditions:
Pt (s) + I₂ (g) → PtI₂ (s) .
Key considerations:
- Reagent purity : Use anhydrous iodine and platinum powder (≥99.9% purity) to avoid side reactions.
- Temperature control : Reactions are typically conducted at 200–250°C in sealed quartz tubes to prevent iodine sublimation and ensure stoichiometric balance.
- Hygroscopicity management : Store PtI₂ in desiccators with P₂O₅ to mitigate hydrolysis, which can degrade its catalytic activity .
Validation : Confirm product purity via elemental analysis (e.g., ICP-OES) and X-ray diffraction (XRD) to verify crystallinity .
Advanced: How do nanoparticle synthesis parameters (e.g., pulse duration, solvent systems) influence the colloidal stability and optical properties of PtI₂ nanocolloids?
Answer:
PtI₂ nanocolloids are prepared using pulsed laser ablation in liquid (PLAL) with optimized parameters:
- Pulse duration : A 10 ms Ton–Toff cycle minimizes aggregation, yielding nanoparticles <10 nm (confirmed by TEM) .
- Solvent selection : Polar solvents (e.g., ethanol) enhance colloidal stability, achieving zeta potentials of −30.3 mV, which prevents flocculation .
- Optical characterization : UV-Vis spectra show absorbance peaks at 285 nm (π→π* transitions) and 350 nm (ligand-to-metal charge transfer), with extinction coefficients dependent on particle size and dispersion homogeneity .
Basic: What spectroscopic and crystallographic techniques are essential for characterizing PtI₂ structure and bonding?
Answer:
- X-ray crystallography : Resolves the square-planar geometry of Pt²⁺ centers and iodide ligand coordination. Anisotropic displacement parameters reveal thermal motion trends .
- Raman spectroscopy : Identifies Pt-I stretching modes at 180–220 cm⁻¹, sensitive to ligand field strength and oxidation state .
- Solid-state NMR : ¹⁹⁵Pt NMR chemical shifts (δ ~4500 ppm) correlate with electronic environments, distinguishing PtI₂ from other Pt(II) halides .
Advanced: How do computational methods (e.g., DFT, molecular orbital theory) explain the anomalous stability of PtI₂ compared to PtF₂?
Answer:
Density functional theory (DFT) calculations reveal:
- Ligand polarizability : I⁻ ligands exhibit greater polarizability than F⁻, stabilizing the Pt²⁺ d⁸ configuration via stronger covalent bonding .
- Spin-orbit coupling : Heavy iodine atoms enhance relativistic effects, lowering the energy of Pt-I antibonding orbitals and increasing complex stability .
- Thermodynamic data : ΔGf (PtI₂) = −98 kJ/mol vs. ΔGf (PtF₂) = +65 kJ/mol, explaining PtF₂'s instability under standard conditions .
Basic: What are the primary catalytic applications of PtI₂ in organic synthesis, and what mechanistic insights underpin these reactions?
Answer:
PtI₂ catalyzes cross-coupling reactions (e.g., Suzuki-Miyaura) via a two-step mechanism:
Oxidative addition : Pt⁰ intermediates form Pt²⁺ complexes with aryl halides.
Transmetallation : I⁻ ligands facilitate iodide displacement by boronic acids, accelerating C-C bond formation .
Kinetic studies : Rate constants (k ≈ 10⁻³ s⁻¹) depend on solvent polarity and PtI₂ dispersion quality .
Advanced: How can researchers reconcile discrepancies in reported catalytic efficiencies of PtI₂ across studies?
Answer:
Contradictions often arise from:
- Particle size variability : TEM and DLS data show catalytic activity peaks at 5–8 nm due to increased surface-area-to-volume ratios .
- Ligand exchange dynamics : Competitive binding by solvents (e.g., DMF vs. THF) alters active site accessibility, affecting turnover numbers .
Mitigation : Standardize reaction conditions (solvent, temperature) and characterize catalysts using identical analytical protocols (e.g., BET surface area, XPS) .
Basic: What safety protocols are recommended for handling PtI₂ in laboratory settings?
Answer:
- Toxicity : Limited acute toxicity data exist; assume mutagenic potential and use PPE (gloves, fume hoods) .
- Decomposition : Avoid strong oxidizers (e.g., HNO₃) to prevent release of toxic iodine vapors.
- Waste disposal : Neutralize with Na₂S₂O₃ to convert residual I₂ to non-volatile salts .
Advanced: What strategies improve the reproducibility of PtI₂-based experiments, particularly in hybrid perovskite applications?
Answer:
- Supporting information : Document synthesis parameters (e.g., laser pulse settings for nanocolloids) in supplemental files to enable replication .
- Batch consistency : Use TGA-DSC to verify thermal stability (decomposition onset ~300°C) and batch homogeneity .
- Collaborative validation : Cross-test catalysts in independent labs using shared protocols (e.g., ORCID-linked datasets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
